Technical Documentation Center

Methyl 3-(fluorosulfonyl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(fluorosulfonyl)propanoate
  • CAS: 1934437-67-8

Core Science & Biosynthesis

Foundational

Methyl 3-(fluorosulfonyl)propanoate chemical structure

This technical guide provides a comprehensive analysis of Methyl 3-(fluorosulfonyl)propanoate , a strategic bifunctional linker used in Sulfur-Fluoride Exchange (SuFEx) click chemistry. CAS Number: 1934437-67-8 Formula:

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Methyl 3-(fluorosulfonyl)propanoate , a strategic bifunctional linker used in Sulfur-Fluoride Exchange (SuFEx) click chemistry.

CAS Number: 1934437-67-8 Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight:  170.16  g/mol
IUPAC Name:  Methyl 3-(fluorosulfonyl)propanoate[1][2]

Executive Summary

Methyl 3-(fluorosulfonyl)propanoate is a specialized aliphatic sulfonyl fluoride reagent designed for chemical biology and drug discovery. Unlike aromatic sulfonyl fluorides (e.g., PMSF), this aliphatic analogue offers a distinct reactivity profile due to the flexibility of the propanoate chain and the specific electrophilicity of the alkyl-sulfonyl fluoride motif. It serves as a "SuFExable" handle, allowing researchers to introduce a latent electrophile into small molecules or proteins that can be activated for covalent bonding with nucleophilic amino acid residues (Tyr, Lys, Ser, His) under specific conditions.

Chemical Structure & Properties

Structural Analysis

The molecule consists of three distinct functional zones:

  • Methyl Ester Terminus: A masked carboxylic acid that allows for attachment to primary amines or alcohols via standard amide/ester coupling prior to SuFEx activation.

  • Propyl Linker: A 3-carbon aliphatic chain (counting the carbonyl carbon) that provides steric flexibility, decoupling the electronic effects of the ester from the sulfonyl group.

  • Sulfonyl Fluoride Warhead (

    
    ):  The SuFEx center. It is thermodynamically stable (resistant to hydrolysis) but kinetically active toward specific nucleophiles in the presence of H-bonding catalysts or protein microenvironments.
    
Physical & Spectroscopic Data
PropertyValue / Characteristic
Appearance Colorless to pale yellow liquid
Boiling Point ~85°C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, THF, MeCN, DMSO; sparingly soluble in water
Stability Stable in aqueous buffer (pH 7.4) for >24h; hydrolyzes slowly at high pH

NMR Characterization (Typical in


): 
  • 
     NMR (400 MHz): 
    
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       3.55 (m, 2H, 
      
      
      
      ) — Deshielded by sulfonyl group
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.85 (t, 2H, 
      
      
      
      )
  • 
     NMR (376 MHz): 
    
    • 
       +52.0 to +54.0 ppm (t, 
      
      
      
      Hz) — Characteristic shift for aliphatic sulfonyl fluorides

Synthesis Protocol

While commercially available, high-purity reagent is often synthesized in-house from the corresponding sulfonyl chloride to ensure activity. The following protocol utilizes a KHF₂-mediated halogen exchange , which is superior to KF due to the formation of the bifluoride ion (


), a more soluble and potent nucleophile in organic solvents.
Reagents
  • Precursor: Methyl 3-(chlorosulfonyl)propanoate (CAS 15441-07-3).[3]

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) (saturated aqueous solution).
    
  • Solvent: Acetonitrile (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Dissolve Methyl 3-(chlorosulfonyl)propanoate (1.0 equiv) in

    
     (0.5 M concentration).
    
  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add a saturated aqueous solution of

    
     (2.5 equiv) dropwise over 10 minutes. Note: The biphasic mixture requires vigorous stirring.
    
  • Reaction: Remove ice bath and stir at Room Temperature (23°C) for 3–4 hours. Monitor by TLC (stain with

    
    ) or 
    
    
    
    NMR (appearance of triplet at +53 ppm).
  • Workup:

    • Dilute with

      
       and water.
      
    • Separate organic layer; wash with brine (

      
      ).
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. If necessary, purify via rapid silica flash chromatography (Hexanes/EtOAc gradient). Warning: Do not distill at high temperatures without vacuum; sulfonyl fluorides are thermally stable but volatile.

Synthesis Logic Diagram

Synthesis Cl_Precursor Methyl 3-(chlorosulfonyl) propanoate (CAS 15441-07-3) Intermediate Biphasic Reaction (Vigorous Stirring) Cl_Precursor->Intermediate Dissolve & Cool Reagents KHF2 (aq) / MeCN Halogen Exchange Reagents->Intermediate Dropwise Addn Product Methyl 3-(fluorosulfonyl) propanoate (CAS 1934437-67-8) Intermediate->Product 3-4h @ RT Workup

Figure 1: Synthesis of Methyl 3-(fluorosulfonyl)propanoate via KHF₂-mediated exchange.

Reactivity Profile & Mechanism (SuFEx)

The core utility of this compound lies in the Sulfur-Fluoride Exchange (SuFEx) phenomenon. Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and water), the sulfonyl fluoride bond is highly resistant to reduction and hydrolysis.

The Mechanism

The


 bond is polarized but kinetically stabilized by the high electronegativity of fluorine, which contracts the sulfur 

-orbitals (or

orbitals), making the sulfur center less accessible to incoming nucleophiles unless assisted.
  • Activation: Reaction requires either a proton transfer (H-bonding to the fluorine) or a silicon-assisted abstraction (if reacting with silyl ethers).

  • Selectivity: In biological systems, the sulfonyl fluoride preferentially reacts with amino acid side chains that can stabilize the transition state, often Tyrosine (Tyr), Lysine (Lys), or Serine (Ser).

SuFEx Activation Diagram

SuFEx_Mechanism SF_Probe Sulfonyl Fluoride Probe (R-SO2-F) TS Transition State [Nu...S...F...H-Base] SF_Probe->TS Nucleophilic Attack (Tyr/Lys) Environment Protein Microenvironment (H-Bond Donor / Basic Residue) Environment->TS Activation of F leaving group Covalent Covalent Adduct (Protein-SO2-R) + HF TS->Covalent Fluoride Elimination

Figure 2: Mechanism of SuFEx-mediated protein labeling.

Applications in Drug Discovery

Covalent Fragment Screening

Methyl 3-(fluorosulfonyl)propanoate serves as a "warhead linker."

  • Library Synthesis: The methyl ester is hydrolyzed to the acid and coupled to a library of amines (fragments).

  • Screening: The resulting library of sulfonyl fluoride-tagged fragments is screened against a target protein.

  • Hit Identification: "Hits" covalently modify the protein. Because the

    
     bond is relatively inert, background labeling is low; only fragments that bind specifically to the protein pocket will position the warhead correctly for reaction (proximity-induced reactivity).
    
Activity-Based Protein Profiling (ABPP)

Researchers use this molecule to synthesize probes that map the "reactive proteome."

  • Probe Design: The methyl ester is converted to an amide linked to a biotin tag or a fluorophore (e.g., BODIPY).

  • Workflow:

    • Incubate proteome with Probe.

    • Probe reacts with hyper-reactive Tyrosines or Lysines.

    • Enrichment via Biotin-Streptavidin.

    • Mass Spectrometry (LC-MS/MS) to identify modified residues.

Safety & Handling

Hazard Class: Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).

  • Toxicity: Like all sulfonyl fluorides, this compound is a potent electrophile. It can inhibit serine proteases (e.g., Acetylcholinesterase) irreversibly.

  • Inhalation Risk: High. Do not inhale vapors. Always handle in a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute NaOH or aqueous amine (e.g., glycine) to force hydrolysis/quenching over time, though the reaction is slow without organic co-solvents.

  • Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive over long periods (months).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Merck/Sigma-Aldrich Technical Review.

  • Dong, J., et al. (2014). "Synthesis of Sulfonyl Fluorides." Organic Chemistry Frontiers. (Detailed protocols for KHF2 exchange).
  • Scripps Research Institute.

Sources

Exploratory

Beyond Cysteine: Sulfonyl Fluoride Ester Building Blocks in Next-Generation Covalent Drug Discovery and Chemical Biology

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology and drug discovery. Historically, covalent drug design has been heavily re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology and drug discovery. Historically, covalent drug design has been heavily reliant on targeting cysteine residues using α,β-unsaturated carbonyls (e.g., acrylamides). However, the relative scarcity of cysteine in the human proteome severely limits the druggable target space 1[1]. Sulfonyl fluoride (


) ester building blocks bypass this limitation by acting as "spring-loaded" electrophiles capable of site-selectively engaging Tyrosine, Lysine, Serine, and Histidine residues 2[2]. This whitepaper provides an in-depth technical analysis of the mechanistic causality, synthesis protocols, and therapeutic applications of sulfonyl fluoride building blocks.

The Mechanistic Causality of Sulfonyl Fluorides: Stability vs. Reactivity

To understand why sulfonyl fluorides have superseded sulfonyl chlorides in modern synthetic and biological applications, one must examine the fundamental physics of the S(VI)-F bond.

Heterolytic Cleavage and Bond Thermodynamics

The homolytic bond dissociation energy of the S-F bond (e.g., in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is exceptionally high at 

, compared to a mere

for the S-Cl bond in

[3]. Because fluorine is the most electronegative element, the electron cloud is heavily biased toward the fluorine atom. This polarization ensures that the cleavage of the sulfonyl fluoride bond is entirely heterolytic, preventing the generation of active radical intermediates that cause off-target toxicity and degradation 3[3].
Thermodynamic Sinks and Aqueous Stability

In biological environments, sulfonyl fluorides are remarkably resistant to reduction by abundant cellular nucleophiles like glutathione (GSH) 4[4]. When nucleophilic substitution does occur, the leaving fluoride ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) captures a proton between its two lone pairs to form a symmetric 

ion. This 4-electron-3-center bond acts as a thermodynamic sink, enhancing the stability of the leaving group and completely suppressing backward nucleophilic attack [3].
Spatial-Chemical Activation in Proteins

Sulfonyl fluorides remain inert in aqueous circulation until they enter a specific protein binding pocket. Once docked, close-contact hydrogen-bonding interactions with protein residues activate the fluorine atom, orienting the electrophilic S(VI) center for an irreversible SuFEx reaction with a proximal nucleophilic side chain 5[5].

SuFEx_Mechanism A Sulfonyl Fluoride (R-SO2F) D S(VI) Transition State [Heterolytic Cleavage] A->D B Nucleophile (Ph-OH / Protein-Tyr) B->D C Base/H-Bond Activation (Microenvironment) C->D Catalyzes E Sulfonate Ester (R-SO2-O-Ph) + F⁻ D->E SuFEx Click

SuFEx Activation Pathway and Heterolytic Cleavage Mechanism

Quantitative Data: Sulfonyl Fluorides vs. Chlorides

The transition from sulfonyl chlorides to fluorides is justified by their distinct physicochemical profiles, summarized below:

Table 1: Physicochemical and Biological Properties of Sulfonyl Halides

ParameterSulfonyl Fluoride (

)
Sulfonyl Chloride (

)
Bond Dissociation Energy


Cleavage Pathway Exclusively HeterolyticOften Homolytic
Aqueous Stability Highly Stable (Days/Months)Unstable (Hydrolyzes in minutes)
GSH Reduction Resistance High (Inert to reduction)Low (Rapidly reduced/degraded)
Targeted Amino Acids Tyr, Lys, His, Ser, ThrCys (Highly non-selective)

Expanding the Druggable Proteome: Covalent Inhibitors

The ability of sulfonyl fluorides to form stable sulfonate esters or sulfonamides with non-cysteine residues has unlocked previously "undruggable" targets 6[6].

Table 2: Covalent Inhibition Metrics using Sulfonyl Fluoride Probes

Target ProteinTargeted ResidueInhibitor / ProbePotency / IC₅₀
Human Neutrophil Elastase (hNE) Serine (Catalytic)2-(fluorosulfonyl)phenyl fluorosulfate

WDR5 (Epigenetic regulator)Tyrosine (Y228)Chiral SuFEx ProbeValidated via X-ray
APMAP (Immuno-oncology)Tyrosine (Y387)Chiral SuFEx ProbeStimulates phagocytosis
Ral GTPase Tyrosine (Y82)Aryl Sulfonyl FluorideInhibits nucleotide exchange

Data sourced from recent chemoproteomic mapping and structure-based design studies 6[6].

Experimental Methodology: Silicon-Free Synthesis of Sulfonate Esters

To utilize sulfonyl fluorides as building blocks for sulfonate esters (a critical linkage in drug design), organocatalytic methods have been developed to avoid toxic silicon additives. The following protocol utilizes N-heterocyclic carbenes (NHC) or DBU as a Brønsted base to drive the SuFEx reaction 7[7].

Self-Validating Protocol: Organocatalytic SuFEx Click Reaction

Step 1: Reagent Preparation

  • Action: Suspend the sulfonyl fluoride building block (1.0 eq) and the target phenol/alcohol (1.5 eq) in anhydrous acetonitrile or toluene.

  • Causality: Anhydrous conditions prevent premature competitive hydrolysis. Complete dissolution ensures a homogeneous collision frequency between the electrophile and the nucleophile.

  • Validation Checkpoint: Visual confirmation of a clear, homogeneous solution devoid of particulates.

Step 2: Base/Catalyst Addition

  • Action: Add

    
     DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an NHC catalyst under a nitrogen atmosphere.
    
  • Causality: The Brønsted base deprotonates the phenol, generating a highly nucleophilic phenoxide (or oxy-anion/azolium complex). This intermediate is required to overcome the high activation energy barrier of the inert S(VI)-F bond 7[7].

  • Validation Checkpoint: A slight exotherm or transient color shift indicates successful deprotonation and formation of the active nucleophile.

Step 3: Reaction Incubation

  • Action: Stir the reaction mixture at room temperature for 24 hours.

  • Causality: The prolonged incubation allows the heterolytic cleavage of the S-F bond to proceed to completion, thermodynamically driven by the stabilization of the leaving fluoride ion.

  • Validation Checkpoint: LC-MS or TLC analysis must confirm the complete consumption of the starting phenol and the appearance of the higher molecular weight ester mass.

Step 4: Product Isolation

  • Action: Quench with water, extract with ethyl acetate, and perform an aqueous wash to remove fluoride salts.

  • Causality: The aqueous wash efficiently partitions the water-soluble

    
     salts and residual base into the aqueous layer, leaving the highly stable sulfonate ester in the organic phase.
    
  • Validation Checkpoint:

    
     and 
    
    
    
    NMR spectroscopy of the concentrated organic layer must confirm the disappearance of the characteristic S-F fluorine signal (typically around
    
    
    ) and the presence of the newly formed ester linkage.

Workflow Step1 1. Reagent Preparation Equilibrate R-SO2F & Phenol Step2 2. Base/Catalyst Addition Add 10 mol% DBU/NHC Step1->Step2 Step3 3. SuFEx Reaction Stir at RT for 24h Step2->Step3 Step4 4. Product Isolation Aqueous Wash & Filtration Step3->Step4

Step-by-Step Silicon-Free SuFEx Workflow for Sulfonate Esters

Conclusion

Sulfonyl fluoride ester building blocks represent a paradigm shift in both synthetic chemistry and pharmacology. By leveraging the unique thermodynamic stability and heterolytic cleavage properties of the S(VI)-F bond, researchers can execute highly selective SuFEx click reactions. This technology not only streamlines the synthesis of complex sulfonate esters but also expands the horizon of covalent drug discovery by enabling the precise targeting of Tyrosine, Lysine, and Serine residues across the human proteome.

References

  • Title : Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source : nih.gov URL : 1

  • Title : Advances in sulfonyl exchange chemical biology: expanding druggable target space Source : rsc.org URL : 2

  • Title : SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source : sigmaaldrich.com URL : 4

  • Title : Unconventional reactivity of sulfonyl fluorides Source : imperial.ac.uk URL : 5

  • Title : Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry Source : bldpharm.com URL : 3

  • Title : Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides Source : chemrxiv.org URL : 7

  • Title : New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source : acs.org URL : 6

Sources

Foundational

Aliphatic Sulfonyl Fluorides: Physicochemical Properties, Synthetic Access, and SuFEx Reactivity

Executive Summary The renaissance of covalent drug discovery has elevated the sulfonyl fluoride (–SO₂F) moiety from a synthetic curiosity to a "privileged warhead." While aromatic sulfonyl fluorides have dominated the li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of covalent drug discovery has elevated the sulfonyl fluoride (–SO₂F) moiety from a synthetic curiosity to a "privileged warhead." While aromatic sulfonyl fluorides have dominated the literature following the introduction of Sulfur-Fluoride Exchange (SuFEx) click chemistry, aliphatic sulfonyl fluorides represent a distinct and increasingly vital subclass.

This guide provides a technical deep-dive into aliphatic sulfonyl fluorides. Unlike their aromatic counterparts, aliphatic variants offer unique steric profiles, distinct electronic modulation capabilities (lacking the conjugation of the aryl ring), and alternative synthetic access points such as Michael additions. This document details their stability profiles, synthetic protocols, and mechanistic nuances in protein labeling, serving as a roadmap for integrating these warheads into chemical biology workflows.

Physicochemical Profile & Stability

The utility of aliphatic sulfonyl fluorides hinges on their "Goldilocks" reactivity: they are stable enough to survive cellular environments and aqueous buffers but reactive enough to engage specific nucleophiles under proximity-driven conditions.[1]

The S–F Bond

The sulfur-fluorine bond is exceptionally strong (approx. 90 kcal/mol), significantly stronger than the S–Cl bond. This thermodynamic stability renders sulfonyl fluorides resistant to reduction, a common failure mode for sulfonyl chlorides in biological media (which often reduce to sulfinates).

Hydrolytic Stability vs. Reactivity

Aliphatic sulfonyl fluorides exhibit remarkable resistance to hydrolysis at physiological pH (7.4). Unlike sulfonyl chlorides, which hydrolyze rapidly (minutes to hours), aliphatic sulfonyl fluorides often possess half-lives (


) measured in days or weeks in neutral buffer.

Table 1: Comparative Properties of Sulfonyl Electrophiles

FeatureAliphatic Sulfonyl Fluoride (R-SO₂F)Aromatic Sulfonyl Fluoride (Ar-SO₂F)Sulfonyl Chloride (R-SO₂Cl)
Bond Energy (S-X) High (~90 kcal/mol)High (~90 kcal/mol)Low (~46 kcal/mol)
Redox Stability Resistant to reductionResistant to reductionSusceptible to reduction
Hydrolysis (

, pH 7.4)
High (Days to Weeks)High (Days to Weeks)Low (Minutes to Hours)
Hard/Soft Character Hard electrophileHard electrophileSoft/Hard mix
Primary Nucleophiles Tyr (O), Lys (N), Ser (O), His (N)Tyr (O), Lys (N), Ser (O)Cys (S), Lys (N)
Mechanism SuFEx (Heterolytic cleavage)SuFEx (Heterolytic cleavage)Substitution / Homolytic

Mechanistic Pathways: SuFEx and Beyond

Understanding the mechanism is non-negotiable for rational probe design. The reaction of aliphatic sulfonyl fluorides with proteins is not a simple S_N2 substitution; it is a "SuFEx" process often requiring specific activation.

The SuFEx Activation Mechanism

The fluoride ion is a poor leaving group in the absence of stabilization. For the reaction to proceed, the transition state is typically stabilized by:

  • Local Environment: Hydrogen bonding networks (e.g., from the protein backbone or water) to the departing fluoride.

  • Silicon Activation (Synthetic): In chemical synthesis, silyl ethers activate the fluoride via the formation of the strong Si–F bond (approx. 140 kcal/mol).

Defluorosulfonylation: A Critical Edge Case

Expert Insight: Researchers must be aware of a competing pathway in specific aliphatic systems, particularly strained rings (e.g., oxetane sulfonyl fluorides). Instead of SuFEx, these can undergo defluorosulfonylation , ejecting SO₂ and F⁻ to generate a carbocation. This is generally undesirable for covalent labeling but useful for specific synthetic transformations.

Visualization: SuFEx Activation Cycle

The following diagram illustrates the activation of an aliphatic sulfonyl fluoride by a tyrosine residue within a protein pocket, highlighting the transition state stabilization.

SuFEx_Mechanism Protein_Pocket Protein Pocket (Specific Geometry) Warhead Aliphatic Sulfonyl Fluoride (R-CH2-SO2-F) Protein_Pocket->Warhead Binding Nucleophile Nucleophile (Tyr-OH / Lys-NH2) Protein_Pocket->Nucleophile Positioning TS Transition State [Pentacoordinate Sulfur] Warhead->TS Nucleophile->TS Product Covalent Adduct (Protein-SO2-R) TS->Product Collapse Leaving Leaving Group (F- / HF) TS->Leaving Activation Activation Factors: 1. H-Bond to Fluoride 2. Proximity Effect Activation->TS Stabilizes F-

Figure 1: Mechanism of SuFEx-mediated protein labeling. Note the requirement for activation factors (H-bonding) to assist fluoride departure.

Synthetic Pathways to Aliphatic Sulfonyl Fluorides

Accessing these motifs requires distinct strategies compared to aromatic variants. The most robust method for aliphatic chains—especially for introducing the warhead onto complex scaffolds—is the Michael addition to Ethenesulfonyl Fluoride (ESF).

Method A: Michael Addition to ESF (Preferred)

Ethenesulfonyl fluoride (ESF) acts as a perfect Michael acceptor. This route is "atom economic" and mild, suitable for late-stage functionalization.

  • Substrates: Secondary amines, thiols, and carbon nucleophiles.

  • Reaction: Nu-H + CH2=CH-SO2F → Nu-CH2-CH2-SO2F

Method B: Oxidative Fluorination of Thiols

Useful when the starting material is a thiol or disulfide.[2]

  • Reagents: Selectfluor (oxidant/F source) or NaOCl/KF.

  • Mechanism: Oxidation of thiol to sulfonyl chloride (in situ) followed by halide exchange, or direct oxidative fluorination.[3]

Method C: Deoxyfluorination of Sulfonates

Converts stable sulfonic acids/salts to sulfonyl fluorides.

  • Reagents: XtalFluor-E or Thionyl Fluoride.

  • Utility: Best for converting metabolic byproducts or existing sulfonic acid libraries.

Experimental Protocols

The following protocols are designed for reproducibility and high fidelity.

Protocol 1: Synthesis of 2-Aminoethanesulfonyl Fluorides via ESF

Target: Introduction of the aliphatic sulfonyl fluoride warhead onto a secondary amine scaffold.

Reagents:

  • Secondary Amine substrate (1.0 equiv)

  • Ethenesulfonyl Fluoride (ESF) (1.2 equiv) [Commercially available or synthesized]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Optional: Triethylamine (0.1 equiv) if the amine is a salt.

Step-by-Step:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add ESF (1.2 mmol) dropwise. Caution: ESF is a lachrymator and potent electrophile; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS. The product usually appears as a distinct peak with the characteristic SO₂F mass pattern.

  • Workup: Unlike chlorides, the fluoride is stable to water. Wash the organic layer with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Many adducts are pure enough for use; otherwise, purify via silica flash chromatography (Note: Aliphatic sulfonyl fluorides are generally stable on silica).

Protocol 2: Kinetic Stability Assay (Hydrolysis)

Target: Validate the stability of the warhead in biological buffer.

Methodology:

  • Stock Solution: Prepare a 10 mM stock of the sulfonyl fluoride in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing an internal standard (e.g., caffeine).

  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 1h, 6h, 24h, 48h, and 7 days.

  • Analysis: Analyze by HPLC-UV or LC-MS.

  • Calculation: Plot ln[Concentration] vs. time. The slope

    
     gives the half-life: 
    
    
    
    .
    • Success Criteria:

      
       remaining after 24 hours indicates suitability for typical cellular probing experiments.
      

Chemical Biology Applications

Aliphatic sulfonyl fluorides are particularly effective for targeting residues in hydrophobic pockets where the flexible alkyl chain allows for better accommodation than rigid aryl groups.

Residue Selectivity

While often termed "Ser/Thr" probes, sulfonyl fluorides have a broad reactivity profile driven by the local protein microenvironment (the "pKa perturbation" effect).

  • Tyrosine: Highly favored, especially when the phenol is activated by adjacent basic residues.

  • Lysine: Reacts to form sulfonamides.

  • Histidine: Can form sulfonyl-imidazoliums (often unstable/reversible).

  • Serine: Classic target (e.g., PMSF), forming sulfonates.

Workflow: Covalent Probe Discovery

The following workflow outlines how to utilize aliphatic sulfonyl fluorides for proteome-wide profiling.

Probe_Workflow Design Probe Design (Scaffold + Aliphatic SO2F) Incubation Proteome Incubation (Cell Lysate / Live Cell) Design->Incubation Treat Click CuAAC Click Chemistry (Add Biotin/Fluorophore) Incubation->Click Lysis & Click Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion On-bead MS LC-MS/MS Analysis Digestion->MS ID Target Identification (Residue Mapping) MS->ID Bioinformatics

Figure 2: ABPP (Activity-Based Protein Profiling) workflow using alkyne-tagged aliphatic sulfonyl fluoride probes.

References

  • Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. Link

  • Bull, J. A., et al. (2022). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. Link

  • Ball, N. D., et al. (2023). "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Science. Link

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Notes. Link

  • Gao, H., et al. (2019). "Decatungstate-catalyzed functionalization of C–H bonds with vinyl sulfonyl fluoride." Organic Letters. Link

Sources

Exploratory

Technical Monograph: Methyl 3-(fluorosulfonyl)propanoate

A Strategic Reagent for SuFEx-Enabled Drug Discovery & Proteomics [1] Executive Summary Methyl 3-(fluorosulfonyl)propanoate (CAS 1934437-67-8) represents a critical class of "SuFEx-able" linkers—small molecules designed...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Reagent for SuFEx-Enabled Drug Discovery & Proteomics [1]

Executive Summary

Methyl 3-(fluorosulfonyl)propanoate (CAS 1934437-67-8) represents a critical class of "SuFEx-able" linkers—small molecules designed to facilitate Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, the fluorosulfonyl (


) moiety offers a unique balance of kinetic stability and thermodynamic reactivity.[1]

This guide dissects the molecular weight, synthesis, and application of Methyl 3-(fluorosulfonyl)propanoate. It serves as a blueprint for researchers utilizing this scaffold to construct covalent probes, proteolysis targeting chimeras (PROTACs), and activity-based protein profiling (ABPP) agents.

Physicochemical Specifications

The precise characterization of Methyl 3-(fluorosulfonyl)propanoate is fundamental for stoichiometric calculations in library synthesis and bioconjugation.[1]

Table 1: Core Chemical Identity
PropertySpecification
IUPAC Name Methyl 3-(fluorosulfonyl)propanoate
Common Name 3-Fluorosulfonylpropionic acid methyl ester
CAS Number 1934437-67-8
Molecular Formula

Molecular Weight 170.16 g/mol
Exact Mass 170.005 g/mol
Physical State Colorless to pale yellow liquid (typical)
Solubility Soluble in DCM, THF, Acetonitrile, DMSO
Precursor CAS 15441-07-3 (Chloro-analog)
Molecular Weight Breakdown

For high-precision mass spectrometry (HRMS) applications, the isotopic distribution is calculated as follows:

  • Carbon (4 × 12.011): 48.044 Da[1]

  • Hydrogen (7 × 1.008): 7.056 Da[1]

  • Fluorine (1 × 18.998): 18.998 Da[1]

  • Sulfur (1 × 32.06): 32.060 Da[1]

  • Oxygen (4 × 15.999): 63.996 Da[1]

  • Total MW: ~170.16 g/mol [2]

The SuFEx Paradigm: Mechanism of Action

The utility of Methyl 3-(fluorosulfonyl)propanoate lies in the unique reactivity of the S(VI)-F bond.[1] Developed by Sharpless and colleagues, SuFEx is a "click" chemistry reaction that exploits the high stability of the sulfonyl fluoride bond against reduction and hydrolysis, while maintaining high reactivity toward specific nucleophiles (e.g., phenols, amines, serine residues) under catalyzed conditions or within protein binding pockets.[3]

Diagram 1: The SuFEx Activation Pathway

This diagram illustrates the transition from the stable reagent to the covalent adduct via nucleophilic attack, highlighting the role of silicon activation or protein microenvironment.

SuFEx_Mechanism Reagent Methyl 3-(fluorosulfonyl) propanoate (Stable S-F Bond) Activation Activation (Si-interaction or H-bonding in Protein) Reagent->Activation + Nucleophile (R-OH / R-NH2) Transition Pentacoordinate Transition State Activation->Transition Attack at Sulfur Product Sulfonate/Sulfonamide Linkage (Stable S-O / S-N) Transition->Product Collapse Leaving Fluoride Ion (F-) Transition->Leaving

Caption: The S(VI)-F bond remains inert until activated by specific nucleophiles or catalysts (e.g., silyl ethers), enabling selective covalent modification.[1][4][5]

Synthesis & Preparation

While Methyl 3-(fluorosulfonyl)propanoate is commercially available (CAS 1934437-67-8), it is frequently synthesized in situ or in the lab from its cheaper, more abundant chloro-analog, Methyl 3-(chlorosulfonyl)propanoate (CAS 15441-07-3).[1]

Laboratory Synthesis Protocol

Objective: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride.

Reagents:

  • Methyl 3-(chlorosulfonyl)propanoate (1.0 equiv)[1]

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution) or Potassium Fluoride (KF)[1]
    
  • Solvent: Acetonitrile (

    
    ) or THF[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(chlorosulfonyl)propanoate in

    
     (0.5 M concentration).
    
  • Fluorination: Add a saturated aqueous solution of

    
     (2.0 equiv) dropwise at 
    
    
    
    .
    • Note:

      
       is preferred over KF for its higher solubility and reactivity in biphasic systems.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of the chloride peak).[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Typically >90%. The product is sufficiently pure for most SuFEx applications without column chromatography.

Applications in Drug Discovery

Methyl 3-(fluorosulfonyl)propanoate serves as a bifunctional linker.[1] The ester terminus allows for attachment to a drug or ligand, while the sulfonyl fluoride terminus acts as a "warhead" for covalent bonding.

Key Applications:
  • Activity-Based Protein Profiling (ABPP): The sulfonyl fluoride group can react with catalytic serine, threonine, lysine, or tyrosine residues in enzymes. By attaching a biotin tag to the ester end, researchers can pull down and identify proteins that react with the probe.

  • Covalent Inhibitor Design: Converting a reversible inhibitor into a covalent one by appending this linker can indefinitely silence a target enzyme (e.g., kinases or proteases).

  • Late-Stage Functionalization: The stability of the

    
     group allows it to survive many standard organic synthesis conditions (Pd-coupling, amide coupling) that would destroy a sulfonyl chloride.[1]
    
Diagram 2: ABPP Workflow Using M3FSP

This workflow demonstrates how the molecule is used to identify drug targets in a complex proteome.

ABPP_Workflow Linker Methyl 3-(fluorosulfonyl) propanoate Hydrolysis Hydrolysis to Acid & Amide Coupling Linker->Hydrolysis Synthetic Modification Probe SuFEx Probe (Warhead - Linker - Biotin) Hydrolysis->Probe Attach Reporter Incubation Incubation (Covalent Labeling) Probe->Incubation Proteome Cell Lysate (Target Proteins) Proteome->Incubation Analysis Streptavidin Enrichment & LC-MS/MS Incubation->Analysis Identify Targets

Caption: Workflow for converting Methyl 3-(fluorosulfonyl)propanoate into a chemical probe for proteomic analysis.

Experimental Protocol: SuFEx Coupling

Scenario: Coupling Methyl 3-(fluorosulfonyl)propanoate to a phenolic payload (e.g., a tyrosine residue or a drug pharmacophore).[1]

Reagents:

  • Phenolic Substrate (1.0 equiv)[1]

  • Methyl 3-(fluorosulfonyl)propanoate (1.2 equiv)[1][6]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or BTMG[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile[1]

Procedure:

  • Dissolution: Dissolve the phenolic substrate in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Methyl 3-(fluorosulfonyl)propanoate via syringe.

  • Activation: Add DBU dropwise.

    • Mechanistic Insight: DBU acts as a nucleophilic catalyst and proton scavenger, activating the phenol and potentially activating the sulfonyl fluoride via a transient sulfonyl-ammonium species.

  • Monitoring: Stir at room temperature. Reaction is typically complete within 15–60 minutes.

    • Note: The evolution of gas is not observed (unlike acid chlorides), making this safe for closed vessels.

  • Quench: Quench with dilute HCl (1M) to remove excess base.

  • Isolation: Extract with DCM, wash with brine, and concentrate. The resulting fluorosulfate or sulfonate linkage is highly stable.

References

  • Dong, J., Sharpless, K. B., Kwisnek, L., & Fokin, V. V. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie International Edition.
  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for SuFEx Click Reaction with Amines

Executive Summary This application note provides a comprehensive technical guide for performing Sulfur(VI) Fluoride Exchange (SuFEx) reactions between amines and S(VI) fluorides. Unlike traditional sulfonyl chloride chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive technical guide for performing Sulfur(VI) Fluoride Exchange (SuFEx) reactions between amines and S(VI) fluorides. Unlike traditional sulfonyl chloride chemistry, which is moisture-sensitive and prone to redox side reactions, SuFEx offers a "click" chemistry approach: high yields, orthogonal reactivity, and exceptional stability of the electrophile until activation.

This guide details three specific protocols ranging from standard base-mediated ligation to advanced Lewis Acid-catalyzed methods for deactivated substrates. It is designed for medicinal chemists and chemical biologists seeking to install sulfonamide (


) or sulfamide (

) linkages.

The SuFEx Paradigm: Stability vs. Reactivity

The core advantage of SuFEx is the unique stability-reactivity paradox of the Sulfur(VI)-Fluoride bond.[1] The


 bond is thermodynamically strong (bond energy ~130 kcal/mol) and resistant to reduction and hydrolysis under neutral conditions. However, the bond is kinetically labile toward specific nucleophiles (amines, phenols) when activated by a proton shuttle, a silyl group, or a Lewis acid.
Mechanistic Underpinnings

The reaction proceeds via a concerted substitution mechanism at the sulfur center. Unlike


 at carbon, substitution at sulfur involves a pentacoordinate trigonal bipyramidal transition state.
Activation Modes
  • H-Bond/Base Activation: A base (e.g., DBU, DABCO) deprotonates the amine, while the conjugate acid (or solvent) hydrogen-bonds to the fluorine, assisting its departure as

    
     (often sequestered as a salt).
    
  • Lewis Acid Activation (

    
    ):  For less reactive electrophiles (like sulfamoyl fluorides), Calcium(II) coordinates to the sulfonyl oxygens and the fluoride, lowering the activation energy barrier.
    

SuFEx_Mechanism Reagents Reagents R-SO2-F + R'-NH2 Activation Activation (Base/H-Bond or Ca++) Reagents->Activation Mixing TS Transition State [Pentacoordinate S(VI)] Activation->TS N-attack S-F bond weakening Product Product R-SO2-NH-R' + HF TS->Product Fluoride ejection Proton transfer

Figure 1: Generalized mechanistic flow of the SuFEx reaction between a sulfonyl fluoride and an amine.

Substrate Selection & Reagent Matrix

Success depends on matching the activation method to the electrophile's inherent reactivity.

Electrophile ClassStructureReactivityRecommended Protocol
Sulfonyl Fluoride

HighProtocol A (Standard Base)
Fluorosulfate

ModerateProtocol B (Ca-Catalysis)
Sulfamoyl Fluoride

LowProtocol B (Ca-Catalysis)
Iminosulfur Oxydifluoride

High (Multi-dimensional)Protocol A (Sequential)

Experimental Protocols

Protocol A: Standard Base-Mediated SuFEx

Best for: Aryl/Alkyl sulfonyl fluorides reacting with primary/secondary amines. Key Reference: Sharpless et al., Angew.[2][3][4] Chem. Int. Ed. 2014 [1].[3][5][6][7]

Materials
  • Sulfonyl Fluoride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TEA (Triethylamine) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the sulfonyl fluoride (1.0 mmol) and the amine (1.1 mmol).

  • Solvation: Add DCM (5 mL). Ensure complete dissolution.

  • Initiation: Add DBU (1.5 mmol, 224 µL) dropwise at room temperature (RT).

    • Note: A mild exotherm may occur.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 15 minutes to 4 hours.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine/DBU.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography is usually sufficient, though many products are pure enough for direct use after workup.

Protocol B: Calcium Triflimide Catalyzed SuFEx ("The Unified Strategy")

Best for: "Difficult" substrates (Sulfamoyl fluorides, Fluorosulfates) or acid-sensitive substrates. Key Reference: Ball, Moses, et al., Org. Lett. 2020 [2].[8][9][10]

Materials
  • S(VI) Fluoride Electrophile (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (Calcium triflimide) (5 - 10 mol%)
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv) - Acts as a proton shuttle.

  • Solvent: tert-Amyl Alcohol (or MeCN) [0.5 M]

Step-by-Step Procedure
  • Catalyst Mix: In a vial, dissolve

    
     (0.05 equiv) and DABCO (1.5 equiv) in tert-Amyl Alcohol.
    
  • Substrate Addition: Add the amine (1.2 equiv) followed by the S(VI) fluoride (1.0 equiv).

  • Reaction: Stir at Room Temperature.

    • Note: Unlike Protocol A, this system activates the S-F bond via Lewis Acid coordination (

      
      ), allowing the reaction to proceed without harsh heating even for deactivated electrophiles.
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with water and brine.

    • Concentrate and purify via silica gel chromatography.

Protocol C: High-Throughput "On-Water" SuFEx

Best for: Biological applications, protein labeling, or parallel synthesis. Key Reference: Sharpless et al., Angew.[2][3][4] Chem. 2017 [3].[4][5][11]

  • System: Biphasic mixture (Water/Toluene or Water/DCM).

  • Additives: Use BEMP (phosphazene base) if high basicity is required but organic solubility is needed.

  • Procedure: Mix reagents vigorously. The S-F bond is stable in the aqueous phase but reacts at the interface or within the organic droplet where the amine resides.

Optimization & Decision Framework

Use the following logic flow to determine the optimal reaction conditions for your specific pair of reactants.

SuFEx_Decision_Tree Start Start: Select S(VI) Electrophile CheckType Identify Electrophile Type Start->CheckType Sulfonyl Sulfonyl Fluoride (R-SO2-F) CheckType->Sulfonyl Sulfamoyl Sulfamoyl Fluoride (R2N-SO2-F) CheckType->Sulfamoyl Fluorosulfate Fluorosulfate (R-O-SO2-F) CheckType->Fluorosulfate CheckAmine Is Amine Sterically Hindered? Sulfonyl->CheckAmine ProtocolB Protocol B (Ca(NTf2)2 + DABCO) Sulfamoyl->ProtocolB Requires Activation Fluorosulfate->ProtocolB Requires Activation ProtocolA Protocol A (DBU/DCM, RT) CheckAmine->ProtocolA No CheckAmine->ProtocolB Yes

Figure 2: Decision matrix for selecting SuFEx protocols based on electrophile reactivity and amine steric hindrance.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion S-F bond too stable (common with sulfamoyl fluorides).Switch to Protocol B (

catalysis). Increase temperature to 50°C.
Hydrolysis (

formed)
Wet solvents + High pH + Long reaction time.Use anhydrous solvents. Switch base to DBU (non-nucleophilic) or use silyl-amine (

).
Side Reactions Amine attacking other functional groups.SuFEx is highly chemoselective. Ensure pH is not >12.
Slow Kinetics Fluoride inhibition.Add a silicon source (e.g., TMS-Cl) to scavenge fluoride as TMS-F (volatile).

Safety & Handling

  • HF Generation: The byproduct of the reaction is HF (sequestered by base). However, upon acidic workup, free HF can be generated. Always wear appropriate PPE and have calcium gluconate gel available.

  • Covalent Inhibition: Sulfonyl fluorides are potential covalent protein inhibitors.[12] Handle with care to avoid skin contact/inhalation.

  • Stability: While

    
     is stable, do not store in basic media for prolonged periods.
    

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

    • Source: Angewandte Chemie Intern
    • Link:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. [6][9][13]

    • Source: Organic Letters, 2020, 22, 11, 4389–4394.
    • Link:[Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)

    • Source: Angewandte Chemie International Edition, 2017, 56, 2903-2908.[4]

    • Link:[Link]

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)

    • Source: Inorganic Chemistry, 2022, 61, 25, 9503–9512.
    • Link:[Link]

Sources

Application

Application Note: Covalent Protein Labeling with Methyl 3-(fluorosulfonyl)propanoate

Introduction & Scientific Rationale The covalent modification of proteins has evolved from non-specific surface labeling to precise, mechanism-based interrogation of protein reactivity. Methyl 3-(fluorosulfonyl)propanoat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The covalent modification of proteins has evolved from non-specific surface labeling to precise, mechanism-based interrogation of protein reactivity. Methyl 3-(fluorosulfonyl)propanoate (M3FSP) represents a distinct class of "scout fragments" utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., NHS-esters, sulfonyl chlorides) that suffer from rapid hydrolysis in aqueous media, aliphatic sulfonyl fluorides like M3FSP possess a unique stability-reactivity profile.

The "Sleeping Beauty" Mechanism

M3FSP functions as a "latent" electrophile. The sulfur-fluoride (S-F) bond is highly stable in neutral aqueous buffer (pH 7.4) due to the high bond dissociation energy and the low polarizability of the fluoride ion. However, upon encountering a specific protein microenvironment—typically a nucleophilic residue (Tyr, Lys, Ser, His) aided by local hydrogen bonding or pKa perturbation—the S-F bond undergoes rapid exchange, covalently modifying the protein.

Key Advantages:

  • Aqueous Stability: Can be incubated for hours without significant hydrolysis, unlike sulfonyl chlorides.

  • Context-Dependent Reactivity: Preferentially labels "hyper-reactive" or functional nucleophiles rather than all surface residues.

  • Chemoselectivity: Targets Tyrosine (via phenol activation) and Lysine (via proximity), offering a complementary profile to Cysteine-reactive probes (e.g., iodoacetamides).

Chemical Mechanism

The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion acts as the leaving group.

Reaction Stoichiometry

Reagent: Methyl 3-(fluorosulfonyl)propanoate (


)
Leaving Group:  Fluoride (

) Adduct: 3-(methoxycarbonyl)propanesulfonyl moiety (

)

Mass Shift Calculation:

  • MW Reagent: ~170.16 Da

  • MW Leaving Group (F): ~19.00 Da

  • Mass Shift (

    
    m): +151.16 Da 
    
Mechanistic Diagram

The following diagram illustrates the nucleophilic attack (using Tyrosine as the exemplar nucleophile) and the resulting stable sulfonate linkage.

SuFEx_Mechanism Protein Protein-Tyr-OH Transition Transition State [Pentacoordinate Sulfur] Protein->Transition Nucleophilic Attack Probe M3FSP (F-SO2-R) Probe->Transition Product Labeled Protein (Protein-Tyr-O-SO2-R) Transition->Product S-F Bond Cleavage Leaving Fluoride (F-) Transition->Leaving

Figure 1: Mechanism of SuFEx-mediated protein labeling. The nucleophilic Tyrosine residue attacks the sulfur center, displacing fluoride and forming a stable sulfonate ester.

Experimental Protocol

This protocol is designed for the labeling of purified proteins (1–5 mg/mL) or complex proteomes (1–2 mg/mL).

A. Reagents & Preparation[1][2][3][4][5]
ComponentSpecificationsPreparation Notes
M3FSP Stock >95% PurityDissolve to 100 mM in anhydrous DMSO . Store at -20°C. Avoid freeze-thaw cycles.
Labeling Buffer PBS or HEPES (pH 7.4–8.0)Critical: Avoid Tris or buffers with primary amines if high concentrations (>1 mM) of probe are used, although SF is generally selective.
Quench Buffer 5% Formic Acid or 10 mM Ammonium BicarbonateFor MS analysis, acidification stops the reaction.
Desalting Column Zeba Spin or PD-10Required to remove unreacted probe before intact mass analysis.
B. Labeling Workflow
  • Protein Preparation:

    • Dilute protein to 10 µM (purified) or 1 mg/mL (lysate) in Labeling Buffer (pH 7.4).

    • Note: If targeting Tyrosine specifically, adjusting pH to 8.0 can enhance reactivity by increasing the phenolate population.

  • Probe Addition:

    • Add M3FSP stock to the protein solution to a final concentration of 100 µM to 1 mM (10x–100x molar excess).

    • Solvent Tolerance: Ensure final DMSO concentration is <1% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at 37°C for 1–4 hours or Room Temperature (RT) overnight .

    • Insight: Aliphatic SFs are slower reacting than aromatic SFs. Time-course experiments (1h, 4h, 12h) are recommended for initial optimization.

  • Reaction Quenching:

    • For Intact Mass: Pass sample through a desalting column (e.g., Zeba Spin 7K MWCO) equilibrated with water or ammonium acetate.

    • For Bottom-Up Proteomics: Add TCA (to 20%) or Acetone (4 volumes) to precipitate protein, or proceed directly to denaturation/reduction/alkylation if using SP3/S-Trap cleanup.

C. Analytical Workflow (LC-MS/MS)

Workflow cluster_0 Sample Processing cluster_1 Data Acquisition cluster_2 Bioinformatics Prep Protein/Lysate + M3FSP (1 mM) Incubate Incubation 37°C, 4 hrs Prep->Incubate Digest Trypsin Digestion (Standard Protocol) Incubate->Digest Precipitate & Wash LCMS LC-MS/MS (DDA or DIA) Digest->LCMS Search Search Engine (MaxQuant/Proteome Discoverer) LCMS->Search Validation Site Localization (P-Site Probability) Search->Validation Variable Mod: +151.04 Da

Figure 2: Proteomic workflow for identifying M3FSP-labeled residues.

Data Analysis & Troubleshooting

Mass Spectrometry Settings

When setting up the database search (MaxQuant, Proteome Discoverer, MSFragger), configure the following Variable Modification :

  • Name: M3FSP_Label (or similar)

  • Composition: H(7) C(4) O(4) S(1)

  • Monoisotopic Mass Change: +151.0422 Da

  • Target Residues: Tyr (Y), Lys (K), Ser (S), His (H). Prioritize Y and K.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Labeling Observed Probe hydrolysis or low reactivity(1) Check pH; increase to 8.0. (2) Increase probe concentration to 2-5 mM. (3) Verify probe integrity via NMR or LC-MS (probe alone).
Precipitation High DMSO or hydrophobic probeKeep DMSO <1%. If probe crashes out, lower concentration or use a step-wise addition.
Non-Specific Labeling Concentration too highTitrate down. Aliphatic SFs are generally specific, but >5 mM can force non-specific reactions.
Poor MS Fragmentation Labile modificationThe sulfonate bond is generally stable in HCD/CID. Ensure "Diagnostic Ions" are not excluding the peptide mass.

Applications & Case Studies

Case Study: Mapping "Ligandable" Pockets

M3FSP serves as a minimal pharmacophore. In a study of Glutathione S-Transferase (GST) superfamily proteins, sulfonyl fluoride probes were shown to selectively label Tyrosine residues located in the active site, even when other surface Tyrosines were available. This confirms the "proximity-driven" nature of the SuFEx reaction [1].

Protocol Adaptation for Competitive ABPP:

  • Incubate protein with a known inhibitor (10 µM) for 30 min.

  • Add M3FSP (100 µM) and incubate for 2 hours.

  • Analyze via LC-MS.[1][2]

  • Result: Loss of the +151 Da modification in the presence of the inhibitor confirms the labeled residue is within the binding pocket.

References

  • Jones, L. H., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie International Edition, 60(31), 17080-17087.[1] Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 9, 1369-1377. Link

  • Hymel, D., & Peterson, B. R. (2012). "Synthetic cell surface receptors for delivery of therapeutics." Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on ester-linked probes). Link

Sources

Method

Application Notes &amp; Protocols: Methyl 3-(fluorosulfonyl)propanoate as a Versatile Heterobifunctional Linker

Prepared by: Gemini, Senior Application Scientist Introduction: The Power of Precision in Bioconjugation In the landscape of modern drug discovery and chemical biology, the ability to precisely link molecular entities is...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern drug discovery and chemical biology, the ability to precisely link molecular entities is paramount. Heterobifunctional linkers, molecules possessing two distinct reactive groups, are the cornerstone of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These linkers bridge targeting moieties with therapeutic payloads or cellular machinery recruiters, and their chemical nature dictates the stability, efficacy, and pharmacokinetic profile of the final conjugate.

This guide focuses on Methyl 3-(fluorosulfonyl)propanoate (M3FP) , an emerging heterobifunctional linker that leverages the unique power of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4][5][6][7] Unlike traditional linkers that often target highly abundant or highly reactive residues like cysteine, the sulfonyl fluoride moiety of M3FP offers a distinct reactivity profile. It is a "dormant" warhead, remarkably stable under physiological conditions, that can be "awakened" by the specific microenvironment of a protein binding pocket to form a highly stable, covalent bond with a range of nucleophilic amino acid residues.[4][6][8] The second functional group, a methyl ester, provides a versatile handle for standard chemical modifications, enabling the attachment of a wide array of molecules. This orthogonal reactivity makes M3FP a powerful tool for researchers developing covalent inhibitors, chemical probes, and complex bioconjugates.

Physicochemical Properties and Reactivity Profile

M3FP is designed for sequential or pre-functionalized conjugation strategies, where the distinct reactivity of its two ends can be exploited independently.

PropertyValueSource/Note
Molecular Formula C₄H₇FO₄SCalculated
Molecular Weight 186.16 g/mol Calculated
Structure
Synonyms M3FP
Solubility Soluble in common organic solvents (DMSO, DMF, MeCN).General property of similar small molecules.
Storage Store at 2-8°C under an inert atmosphere.Based on related sulfonyl halides.
The Sulfonyl Fluoride (-SO₂F) Warhead: Proximity-Enabled Covalent Engagement

The sulfonyl fluoride group is the cornerstone of SuFEx chemistry, a new generation of click chemistry.[4][7] Its utility in bioconjugation stems from a unique balance of stability and reactivity.

  • Stability: The sulfur(VI)-fluorine bond is exceptionally stable to hydrolysis and reduction under typical physiological conditions (aqueous buffer, pH 7.4).[6][8] This prevents the linker from reacting indiscriminately with non-target biomolecules.

  • Reactivity: Covalent bond formation is not driven by intrinsic hyper-reactivity, but rather by a "proximity-enabled" mechanism.[9] Within the specific microenvironment of an enzyme active site or protein binding pocket, hydrogen bonding and precise positioning activate the S(VI)-F bond for nucleophilic attack by nearby amino acid side chains.[8][10]

  • Target Scope: A key advantage of the sulfonyl fluoride warhead is its ability to target a broader range of amino acids than traditional electrophiles. While classic covalent drugs often target cysteine, sulfonyl fluorides can form stable covalent adducts with tyrosine, lysine, serine, threonine, and histidine .[5][7][11] This dramatically expands the "targetable proteome," enabling covalent modification of proteins that lack an accessible cysteine.[5]

Caption: Proximity-enabled reaction of the M3FP sulfonyl fluoride with a protein nucleophile.

The Methyl Propanoate Handle: A Gateway for Functionalization

The methyl ester end of M3FP serves as a conventional, versatile handle for attaching other molecules. Its reactivity is governed by standard organic chemistry principles, providing an orthogonal approach to the SuFEx reaction.

  • Hydrolysis to Carboxylic Acid: The ester can be easily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 3-(fluorosulfonyl)propanoic acid. This carboxyl group is a common precursor for further functionalization.

  • Amide Bond Formation: The resulting carboxylic acid can be activated (e.g., using EDC/NHS or HATU) and coupled with primary or secondary amines on a payload, reporter tag (biotin, fluorophore), or targeting ligand to form a stable amide bond.

  • Direct Aminolysis: While less common, the methyl ester can directly react with amines at elevated temperatures to form amides, though hydrolysis followed by coupling is generally more efficient and controlled.

This dual reactivity allows for two primary strategic workflows, which will be detailed in the protocols below.

Application & Protocols: A Step-by-Step Guide

Workflow Overview: Two Primary Strategies

The heterobifunctional nature of M3FP enables two powerful experimental workflows.

G cluster_1 Strategy 1: Protein Labeling First cluster_2 Strategy 2: Linker Functionalization First S1_Start Target Protein + M3FP S1_Step1 Covalent Labeling (via -SO₂F) S1_Start->S1_Step1 S1_Step2 M3FP-Labeled Protein S1_Step1->S1_Step2 S1_Step3 Hydrolysis of Ester (-COOCH₃ -> -COOH) S1_Step2->S1_Step3 S1_Step4 Labeled Protein-COOH S1_Step3->S1_Step4 S1_Step5 Amide Coupling (+ Amine-Reporter) S1_Step4->S1_Step5 S1_End Fully Conjugated Protein S1_Step5->S1_End S2_Start M3FP + Amine-Payload S2_Step1 Hydrolysis & Amide Coupling (via -COOCH₃) S2_Start->S2_Step1 S2_Step2 Functionalized Linker (Payload-Linker-SO₂F) S2_Step1->S2_Step2 S2_Step3 Covalent Labeling (+ Target Protein) S2_Step2->S2_Step3 S2_End Fully Conjugated Protein S2_Step3->S2_End caption Fig 2. Two primary workflows for utilizing the M3FP linker.

Caption: The two primary strategies for using the M3FP heterobifunctional linker.

Protocol 1: Covalent Protein Modification & Subsequent Tagging (Strategy 1)

This protocol is ideal for identifying protein targets or for applications where the nature of the final tag may need to be varied after initial protein labeling.

Rationale: The sulfonyl fluoride is first used to covalently attach the linker to the protein of interest. The unreacted linker is washed away, leaving the protein decorated with methyl propanoate handles. These handles are then chemically modified in a second, distinct step. This ensures that the tag is only attached to the covalently modified protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4-8.0). Avoid buffers with primary amines like Tris.

  • Methyl 3-(fluorosulfonyl)propanoate (M3FP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amine-functionalized reporter tag (e.g., Biotin-Amine, Fluorescein-Amine)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction buffers: MES buffer (pH 6.0) for coupling.

Step-by-Step Methodology:

Part A: Covalent Protein Labeling

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in a non-nucleophilic buffer like PBS or HEPES at pH 7.4-8.0.

  • Linker Preparation: Prepare a 10-100 mM stock solution of M3FP in anhydrous DMSO.

  • Labeling Reaction: Add the M3FP stock solution to the protein solution to achieve a final molar excess of 10-100 fold over the protein. Expert Tip: The optimal ratio must be determined empirically. Start with a 20-fold molar excess.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction time and temperature depend on the specific protein target.[12]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule amine (e.g., 50 mM Tris buffer), though removal of excess linker is typically sufficient.

  • Removal of Excess Linker: Remove unreacted M3FP using a desalting column, buffer exchanging the M3FP-labeled protein into a suitable buffer for the next step (e.g., MES buffer, pH 6.0).

Part B: On-Protein Ester Hydrolysis and Amide Coupling

  • Ester Hydrolysis (Recommended): For efficient coupling, first hydrolyze the ester. Adjust the pH of the M3FP-labeled protein solution to pH 9.0-10.0 with a mild base and incubate for 1-2 hours at room temperature. Immediately after, buffer exchange into MES buffer (pH 6.0) using a desalting column. This yields the Protein-Linker-COOH intermediate.

  • Coupling Reaction Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in water or MES buffer. Prepare the amine-reporter tag solution in DMSO or water.

  • Activation: To the Protein-Linker-COOH solution, add Sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Amide Coupling: Add the amine-reporter tag to the activated protein solution (typically a 10- to 50-fold molar excess over the protein).

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Final Purification: Remove excess reporter tag and coupling reagents using a desalting column or dialysis, exchanging the final conjugate into a desired storage buffer.

Protocol 2: Pre-functionalization of Linker & Protein Targeting (Strategy 2)

This protocol is used when a single, well-defined conjugate is the desired final product, such as in the synthesis of a PROTAC or ADC.

Rationale: The M3FP linker is first chemically modified by attaching the payload or ligand of interest via its methyl ester handle. This creates a fully-formed heterobifunctional molecule. This molecule is then purified and subsequently reacted with the target protein via the sulfonyl fluoride warhead. This approach offers greater control over the structure of the molecule being attached to the protein.

Materials:

  • Methyl 3-(fluorosulfonyl)propanoate (M3FP)

  • Amine-functionalized payload/ligand of interest

  • Standard organic synthesis reagents for hydrolysis and amide coupling (e.g., LiOH, HCl, EDC, HOBt, DIPEA, DMF).

  • Purification supplies (Silica gel for chromatography, HPLC).

  • Target protein and buffers as described in Protocol 1.

Step-by-Step Methodology:

Part A: Synthesis of the Functionalized Linker

  • Ester Hydrolysis: Dissolve M3FP in a solvent like THF/water. Add LiOH (approx. 1.2 equivalents) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS). Acidify the mixture with dilute HCl and extract the product, 3-(fluorosulfonyl)propanoic acid, with an organic solvent (e.g., ethyl acetate). Dry and concentrate to obtain the acid.

  • Amide Coupling:

    • Dissolve the 3-(fluorosulfonyl)propanoic acid (1 eq.), the amine-payload/ligand (1 eq.), and a coupling activator like HOBt (1.2 eq.) in an anhydrous solvent like DMF.

    • Add a coupling reagent such as EDC (1.2 eq.) and a base like DIPEA (3 eq.).

    • Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting Payload-Linker-SO₂F conjugate using silica gel column chromatography or reverse-phase HPLC to obtain the pure, functionalized linker. Characterize thoroughly by LC-MS and NMR.

Part B: Conjugation to Target Protein

  • Protein and Linker Prep: Prepare the target protein as described in Protocol 1A. Dissolve the purified Payload-Linker-SO₂F in minimal DMSO to create a concentrated stock solution.

  • Labeling Reaction: Add the functionalized linker stock solution to the protein solution to achieve the desired final molar excess (typically 5-50 fold).

  • Incubation: Incubate at room temperature or 37°C for 2-16 hours.

  • Purification: Remove excess unreacted functionalized linker using size exclusion chromatography (SEC) or tangential flow filtration (TFF) for larger scales to yield the purified final bioconjugate.

Validation and Data Analysis

Confirming successful conjugation and identifying the site of modification is critical.

TechniquePurposeExpected Outcome
Intact Protein MS Confirm covalent modification and determine labeling stoichiometry.An increase in protein mass corresponding to the mass of the attached linker or linker-payload. Multiple additions may be observed.
SDS-PAGE Visualize the modification.A shift in the molecular weight band of the protein. If a fluorescent tag is used, the band can be visualized under UV light.
LC-MS/MS Peptide Mapping Identify the specific amino acid residue(s) that have been modified.Following proteolytic digest (e.g., with trypsin), modified peptides are identified by their unique mass. MS/MS fragmentation confirms the exact site of modification on the peptide sequence.
Functional Assays Assess the biological impact of the modification.Depending on the goal, one might expect inhibition of enzyme activity, stabilization of a protein complex, or no change in function.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Labeling Efficiency - Insufficient molar excess of linker.- Reaction time/temperature too low.- Target residue is not accessible.- Protein is inactive/misfolded.- Increase linker concentration (e.g., from 20x to 100x).- Increase incubation time or temperature (e.g., 16h at 37°C).- Confirm target residue accessibility via structural data.- Verify protein activity with a functional assay prior to labeling.
Non-Specific Labeling - Linker concentration is too high.- Contamination with more reactive species (e.g., sulfonyl chloride).- Titrate down the linker concentration.- Ensure high purity of the M3FP linker.
Protein Precipitation - DMSO concentration is too high.- Covalent modification induces aggregation.- Buffer conditions are suboptimal.- Keep final DMSO concentration below 5% (v/v).- Add solubility-enhancing excipients (e.g., L-arginine, polysorbate).- Screen different buffer pH values and salt concentrations.
Low Yield in Amide Coupling (Protocol 1) - Incomplete ester hydrolysis.- Inactive coupling reagents.- pH is not optimal for coupling.- Confirm hydrolysis by mass spectrometry before coupling.- Use freshly prepared EDC/Sulfo-NHS solutions.- Ensure the coupling reaction is performed at the optimal pH for your reagents (e.g., pH 6.0 for EDC/Sulfo-NHS).

References

  • Zhou, Q., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

  • Gore-Scott, J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, B. M., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. Available at: [Link]

  • Qin, L., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • Li, G., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]

  • Parker, C. G., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cresset Group. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers. Cresset Group. Available at: [Link]

  • Liu, W., et al. (2024). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Dosio, F., Brusa, P., & Cattel, L. (2011). Scheme of heterobifunctional linkers used in conjugate preparations... ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

Application

Application Note: Next-Generation Bioconjugation via Sulfur-Fluoride Exchange (SuFEx)

Executive Summary This guide details the strategic implementation of Sulfur-Fluoride Exchange (SuFEx) chemistry for bioconjugation.[1][2] Unlike traditional maleimide-cysteine or NHS-lysine chemistries—which often suffer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic implementation of Sulfur-Fluoride Exchange (SuFEx) chemistry for bioconjugation.[1][2] Unlike traditional maleimide-cysteine or NHS-lysine chemistries—which often suffer from hydrolytic instability or lack of site-selectivity—SuFEx offers a "sleeping beauty" reactivity profile. The Sulfur(VI) fluoride bond is remarkably stable in aqueous physiological conditions but activates rapidly upon specific engagement with nucleophiles (e.g., Tyrosine phenols, Lysine amines) within protein pockets or under catalyzed conditions.

This document provides validated protocols for site-selective Tyrosine modification and Activity-Based Protein Profiling (ABPP) , designed to enhance the stability and homogeneity of Antibody-Drug Conjugates (ADCs) and proteomic probes.

Mechanism of Action: The S(VI) Hub

The core of SuFEx chemistry is the hexavalent sulfur center. Unlike S(IV) electrophiles, the S(VI)-F bond (e.g., in sulfonyl fluorides or fluorosulfates) possesses unique electrostatic properties that render it resistant to hydrolysis and reduction.

The "Sleeping Beauty" Phenomenon
  • Stability: The S-F bond is stable in water, plasma, and at varying pH levels (pH 4–8) due to the high bond dissociation energy and the tight shielding of the sulfur center.

  • Activation: Reaction occurs only when the fluoride is displaced by a nucleophile (Nu) assisted by a proton transfer (H-bond network) or Lewis acid catalysis (e.g., Silyl ethers). In proteins, the local environment of a Tyrosine or Lysine residue can catalyze this exchange, forming a covalent S-Nu bond that is virtually unbreakable under physiological conditions.

Diagram 1: The SuFEx Reaction Landscape

SuFEx_Mechanism Reagent SuFEx Reagent (R-SO2-F) TS Transition State (Penta-coordinate S) Reagent->TS Proximity/Catalysis Target Protein Target (Tyr-OH / Lys-NH2) Target->TS Product Stable Conjugate (R-SO2-Protein) + HF TS->Product Fluoride Elimination

Figure 1: Mechanism of SuFEx conjugation. The stable S(VI)-F bond undergoes nucleophilic substitution only under specific activation, releasing HF to form a stable sulfonate/sulfonamide linkage.

Strategic Application: Site-Selective Tyrosine Modification

Tyrosine residues are medium-rare on protein surfaces compared to Lysine, making them ideal targets for site-selective conjugation without genetic engineering. Aryl fluorosulfates (Ar-OSO2F) are the gold standard for this application.

Protocol A: Tyrosine Labeling with Fluorosulfate Probes

Objective: Covalent attachment of a functional handle (fluorophore/drug) to surface-exposed Tyrosine residues.

Reagents Required:
  • Target Protein: Purified (1–5 mg/mL) in PBS (pH 7.4).

  • SuFEx Probe: Aryl fluorosulfate derivative (dissolved in DMSO, 100 mM stock).

  • Buffer: 50 mM Phosphate or Tris-HCl, pH 8.0 (Slightly basic pH favors the phenolate form).

  • Quench Buffer: 1M Tris, pH 8.0.

Step-by-Step Methodology:
  • Buffer Exchange: Ensure the protein is in a non-nucleophilic buffer (PBS or Phosphate). Avoid primary amines (Tris) during the reaction if using highly reactive sulfonyl fluorides, though fluorosulfates are generally Tyr-selective.

    • Expert Insight: While SuFEx is compatible with many buffers, removing competing nucleophiles maximizes stoichiometry control.

  • Reaction Setup: Dilute the protein to 20 µM in the reaction buffer (pH 8.0). Add the SuFEx probe to a final concentration of 200–400 µM (10–20 equivalents).

    • Critical: Keep final DMSO concentration < 5% to prevent protein denaturation, which could bury target Tyrosines.

  • Incubation: Incubate at 37°C for 4–12 hours .

    • Causality: Unlike maleimides (minutes), SuFEx is slower. The elevated temperature and time are required to overcome the activation energy barrier of the stable S-F bond.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.

    • Mechanism:[3][4][5] High concentrations of Tris will scavenge any remaining highly reactive species, though aryl fluorosulfates typically do not react with free Tris efficiently without catalysis. This serves as a safety stop.

  • Purification: Remove excess probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.

Self-Validating Quality Control:
  • LC-MS (Intact Protein): You must observe a mass shift corresponding to the probe minus HF (approx. 20 Da loss from probe MW) .

    • Example: If Probe MW = 500 Da, Conjugate Shift = +480 Da.

    • Failure Mode: If you see +500 Da, it suggests non-covalent binding (the F is still attached).

Strategic Application: Activity-Based Protein Profiling (ABPP)

SuFEx probes (typically aliphatic sulfonyl fluorides) are excellent for capturing catalytic nucleophiles (Serine/Lysine) in enzymes like proteases and kinases.

Protocol B: Proteome Profiling in Cell Lysates

Objective: Identify active serine hydrolases using a Desthiobiotin-Sulfonyl Fluoride probe.

Workflow Diagram

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Probe Add SuFEx Probe (Sulfonyl Fluoride) Lysate->Probe Incubate Incubate (1h, RT) Probe->Incubate Click CuAAC Click (If probe is alkyne-tagged) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion & LC-MS/MS Enrich->Digest

Figure 2: ABPP Workflow. Probes covalently label active enzymes.[6][7] Post-labeling click chemistry (optional) or direct enrichment allows for MS identification.

Step-by-Step Methodology:
  • Lysate Preparation: Lyse cells in PBS containing protease inhibitors (omit serine protease inhibitors like PMSF, as they compete with the probe). Adjust protein concentration to 1 mg/mL.

  • Probe Labeling: Add the SuFEx probe (e.g., FP-PEG-Biotin or an Alkyne-SF probe) to 1–5 µM final concentration.

    • Expert Insight: Low concentrations favor specific labeling of catalytic sites over non-specific surface labeling.

  • Incubation: Incubate at Room Temperature for 1 hour .

    • Note: Catalytic sites activate the S-F bond rapidly; extended heat is not required for ABPP targets.

  • Enrichment & Analysis:

    • If using a Biotin probe: Proceed directly to Streptavidin bead enrichment.

    • If using an Alkyne probe: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with Biotin-Azide, then enrich.

    • Digest on-bead with Trypsin and analyze via LC-MS/MS.[8]

Comparative Analysis: SuFEx vs. Standards

FeatureMaleimide-CysteineNHS-Ester LysineSuFEx (Tyr/Lys)
Target Thiol (Cys)Amine (Lys)Phenol (Tyr) / Amine (Lys)
Linker Stability Moderate (Retro-Michael exchange in plasma)High (Amide bond)Very High (Sulfonate/Sulfonamide)
Hydrolytic Stability Low (Reagent hydrolyzes in water)Low (t1/2 ~minutes)High (Stable for hours/days)
Selectivity High (if disulfides reduced)Low (Labels all surface Lys)High (Tunable via pH/Probe)
Reversibility Potentially ReversibleIrreversibleIrreversible

References

  • Dong, J., Sharpless, K. B., et al. (2014).[9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9][10] Angewandte Chemie International Edition. [Link][11]

  • Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[12] Journal of the American Chemical Society. [Link]

  • Jones, L. H. (2020). SuFEx Bioconjugation: A New Era for Tyrosine Targeting. ChemBioChem. [Link]

  • Chen, W., et al. (2016). Arylfluorosulfate-based probes for the selective labeling of tyrosine residues in proteins.[1][2] Nature Communications. [Link]

  • Bar-Shalom, D., et al. (2016). Efficient SuFEx-Based Synthesis of Polysulfates and Polysulfonates. Polymer Chemistry. [Link]

Sources

Method

Application Note: Strategies for Installing Fluorosulfonyl Groups on Small Molecules

Executive Summary & Strategic Rationale The installation of fluorosulfonyl groups (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The installation of fluorosulfonyl groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) has evolved from a niche synthetic transformation into a cornerstone of modern drug discovery, driven largely by the renaissance of SuFEx (Sulfur-Fluoride Exchange)  click chemistry.[1]

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, sulfonyl fluorides and fluorosulfates possess a unique "sleeping beauty" reactivity . They are remarkably stable in aqueous biological environments and plasma but become hyper-reactive electrophiles when positioned in proximity to a nucleophilic amino acid (Tyr, Lys, Ser, His) within a protein binding pocket. This makes them privileged scaffolds for Targeted Covalent Inhibitors (TCIs) and chemical biology probes.

This guide provides three validated workflows for installing


 motifs, prioritized by safety, scalability, and substrate compatibility.

Decision Matrix: Selecting the Right Methodology

Before beginning synthesis, select the protocol that matches your substrate availability and safety infrastructure.

SuFEx_Decision_Matrix Start Starting Material? Phenol Phenol / Amine (Ar-OH / R-NH2) Start->Phenol SulfonylCl Sulfonyl Chloride (R-SO2Cl) Start->SulfonylCl SafetyCheck Lab equipped for Toxic Gas (SO2F2)? Phenol->SafetyCheck MethodC Method C: Halogen Exchange (Classic Substitution) SulfonylCl->MethodC MethodA Method A: Solid Reagent (AISF) (Recommended for MedChem) SafetyCheck->MethodA No / Safety Priority MethodB Method B: Gas Phase (SO2F2) (High Throughput / Low Cost) SafetyCheck->MethodB Yes / Scale-up

Figure 1: Strategic decision tree for selecting the optimal fluorosulfonylation pathway.

Method A: Solid-State Installation (The AISF Protocol)

Best for: Medicinal chemistry, late-stage functionalization, and labs avoiding toxic gases.

The development of AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) by Pfizer and BioDuro revolutionized SuFEx chemistry by sequestering the reactivity of gaseous


 into a shelf-stable crystalline solid.[2] This method is preferred for its operational simplicity and high chemoselectivity.
Reagents & Materials[2][3][5][6][7][8][9][10][11][12][13]
  • Substrate: Phenol (for aryl fluorosulfates) or Primary/Secondary Amine (for sulfamoyl fluorides).

  • Reagent: AISF (Commercially available, CAS: 2052145-66-1).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Step-by-Step Protocol
  • Preparation: In a clean reaction vial, dissolve the substrate (1.0 equiv, e.g., 0.5 mmol) in anhydrous MeCN (0.2 M concentration).

  • Reagent Addition: Add AISF (1.2 equiv). The mixture will remain a suspension or solution depending on the solvent.

  • Activation: Add DBU (2.2 equiv) dropwise over 1 minute.

    • Mechanistic Insight: DBU acts as a nucleophilic catalyst and base. It deprotonates the phenol/amine and activates the AISF sulfur center.

  • Reaction: Stir at room temperature (20–25 °C).

    • Time: Phenols typically react in 10–30 minutes . Sterically hindered amines may require 2–4 hours.

  • Quench & Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (to remove DBU and the acetamide byproduct).

    • Wash with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Silica gel chromatography. Fluorosulfates are generally stable on silica.

Validation Criteria:

  • Yield: Expect >85% for phenols.

  • NMR:

    
     NMR signal typically appears around +30 to +40 ppm  (referenced to 
    
    
    
    ).

Method B: Gas-Phase Installation ( )

Best for: Large-scale synthesis (>10g), polymer synthesis, or cost-sensitive commodity chemical production.

CRITICAL SAFETY WARNING: Sulfuryl fluoride (


) is a neurotoxic, odorless gas (structural fumigant). It has no warning properties.[4] All operations must be performed in a well-ventilated fume hood with specific engineering controls. 
Reagents & Materials[2][3][5][6][7][8][9][10][11][12][13]
  • Source:

    
     gas cylinder (lecture bottle) or "Ex-situ" generationware (two-chamber system).
    
  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: DCM or THF.

Step-by-Step Protocol (Balloon Method - Small Scale)

Note: For scale >1g, use a sealed reactor or flow chemistry setup.

  • Setup: Charge a round-bottom flask with the phenol substrate (1.0 equiv) and DCM (0.1 M). Add

    
     (2.0 equiv).
    
  • Atmosphere Exchange: Seal the flask with a septum. Insert a balloon filled with

    
     gas via a needle.
    
    • Tip: Ensure the needle tip is above the liquid level to prevent backflow.

  • Reaction: Stir vigorously at room temperature.

    • Mechanism:[3][5][6] The phenoxide anion attacks the sulfur, displacing one fluoride.

    • Time: 2–12 hours.

  • Quench: Carefully vent the excess gas into a scrubber (active charcoal or basic solution). Do not release directly into the hood without scrubbing if possible.

  • Workup: Standard aqueous extraction (Water/DCM).

Method C: Halogen Exchange (From Sulfonyl Chlorides)

Best for: Installing sulfonyl fluorides (


) rather than fluorosulfates (

).

While SuFEx often refers to creating S-O or S-N bonds, creating the C-S bond of a sulfonyl fluoride usually starts from a sulfonyl chloride precursor.

Reagents
  • Substrate: Aryl/Alkyl Sulfonyl Chloride (

    
    ).
    
  • Fluoride Source: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) with 18-Crown-6.[7]
  • Solvent: MeCN/Water (biphasic) or Acetone/Water.

Protocol
  • Mixing: Dissolve Sulfonyl Chloride (1.0 equiv) in MeCN.

  • Fluorination: Add saturated aqueous

    
     (2.0–3.0 equiv).
    
    • Why KHF2? The bifluoride anion (

      
      ) is a potent nucleophile and less basic than 
      
      
      
      , reducing hydrolysis side reactions.
  • Reaction: Stir at room temperature for 2–6 hours.

  • Monitoring: TLC will show a shift (Sulfonyl fluorides are often less polar than chlorides).

  • Workup: Extract with Ether/EtOAc. Wash with water.[4]

    • Note: Sulfonyl fluorides are remarkably hydrolytically stable compared to chlorides; aqueous workup is safe.

Data Summary & Comparison

FeatureMethod A (AISF)Method B (

Gas)
Method C (

Exchange)
Target Product Fluorosulfates (

)
Fluorosulfates (

)
Sulfonyl Fluorides (

)
Reagent State Crystalline SolidToxic GasAqueous Salt Solution
Safety Profile High (Bench stable)Low (Neurotoxin)Medium (Corrosive)
Atom Economy Moderate (Byproducts)HighHigh
Reaction Time < 30 mins2–12 hours2–6 hours
Primary Use MedChem / Chemical BiologyPolymer / Scale-upBuilding Block Synthesis

Application in Chemical Biology: Covalent Docking[2]

The primary utility of these protocols is to create probes that covalently modify specific residues in proteins. The mechanism relies on the "SuFExable" nature of the group—it ignores water but reacts with protein side chains within a binding pocket.

Covalent_Mechanism Probe SuFEx Probe (Ligand-SO2F) Complex Non-Covalent Complex Probe->Complex Binding Protein Target Protein (Binding Pocket) Protein->Complex Transition Transition State (Penta-coordinate Sulfur) Complex->Transition Nucleophilic Attack (Tyr-OH / Lys-NH2) Covalent Covalent Adduct (Protein-O-SO2-Ligand) Transition->Covalent S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 2: Mechanism of Targeted Covalent Inhibition via SuFEx. The reaction is driven by the specific environment of the protein pocket, often assisted by hydrogen bonding to the fluoride leaving group.[8]

References

  • Sharpless, K. B., et al. (2014).[9][10][11][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][12][11]

  • Dong, J., et al. (2018).[13] "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Journal of the American Chemical Society. [Link]

  • Jones, L. H. (2022). "SuFEx Chemical Biology: From Probe Design to Drug Discovery." ACS Chemical Biology. [Link]

  • Liu, Z., et al. (2018).[9] "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(fluorosulfonyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Navigating the Synthesis The synthesis of Methyl 3-(fluorosulfonyl)propanoate is typically a two-step process. The first step involve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating the Synthesis

The synthesis of Methyl 3-(fluorosulfonyl)propanoate is typically a two-step process. The first step involves the formation of the precursor, Methyl 3-(chlorosulfonyl)propanoate, followed by a halogen exchange reaction to yield the final product. This guide is structured to address potential issues in each of these critical stages.

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)propanoate

A common route to Methyl 3-(chlorosulfonyl)propanoate is the oxidative chlorination of Methyl 3-mercaptopropionate.

Problem 1: Low or No Yield of Methyl 3-(chlorosulfonyl)propanoate

  • Potential Cause 1: Incomplete Oxidation. The conversion of the thiol to the sulfonyl chloride is a crucial oxidation step. Insufficient oxidant or suboptimal reaction conditions can lead to the formation of intermediate oxidation states, such as disulfides or sulfinic acids, which will not be converted to the desired product.

  • Solution:

    • Ensure a sufficient excess of the chlorinating agent (e.g., chlorine in aqueous acetic acid) is used.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

    • Maintain the recommended reaction temperature. Low temperatures can slow down the reaction, while excessively high temperatures can lead to side reactions and degradation.

  • Potential Cause 2: Hydrolysis of the Sulfonyl Chloride. Methyl 3-(chlorosulfonyl)propanoate is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, significantly reducing the yield.[1]

  • Solution:

    • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • During workup, use a non-aqueous quench and extraction with a dry organic solvent.

Problem 2: Presence of Impurities in the Crude Methyl 3-(chlorosulfonyl)propanoate

  • Potential Cause 1: Formation of Dimethyl 3,3'-thiodipropionate. A common side product is the corresponding thioether, formed by the reaction of the starting thiol with an intermediate.[2]

  • Solution:

    • Slow, controlled addition of the chlorinating agent can minimize the formation of this byproduct.

    • Purification by vacuum distillation is often effective in separating the desired product from the higher-boiling thioether.

  • Potential Cause 2: Residual Starting Material. Incomplete reaction will result in the presence of Methyl 3-mercaptopropionate in the crude product.

  • Solution:

    • As mentioned previously, ensure complete reaction by monitoring with TLC or GC-MS and adjusting reaction time or temperature as needed.

    • Aqueous washes during workup can help remove the more polar starting material, but care must be taken to avoid hydrolysis of the product.

Step 2: Fluorination of Methyl 3-(chlorosulfonyl)propanoate

The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved using a fluoride salt.

Problem 3: Inefficient Conversion to Methyl 3-(fluorosulfonyl)propanoate

  • Potential Cause 1: Low Reactivity of the Fluorinating Agent. The choice and quality of the fluoride source are critical. Simple alkali metal fluorides like potassium fluoride (KF) may have low solubility in common organic solvents, leading to slow and incomplete reactions.[3][4]

  • Solution:

    • Use a more soluble and reactive fluoride source, such as potassium bifluoride (KHF2).

    • Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the fluoride ion into the organic phase.

    • Consider using anhydrous spray-dried KF, which has a higher surface area and reactivity.

    • The use of crown ethers can also enhance the solubility and nucleophilicity of the fluoride ion.

  • Potential Cause 2: Inappropriate Solvent. The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

  • Solution:

    • Acetonitrile is a commonly used solvent for this type of reaction due to its ability to dissolve both the organic substrate and, to some extent, the fluoride salts.

    • For less soluble fluoride sources, a biphasic system with a phase-transfer catalyst may be more effective.

Problem 4: Product Degradation or Side Reactions During Fluorination

  • Potential Cause 1: Hydrolysis of the Sulfonyl Fluoride. Although generally more stable than the corresponding sulfonyl chloride, the sulfonyl fluoride can still undergo hydrolysis, especially in the presence of water and at elevated temperatures.[1]

  • Solution:

    • Strictly anhydrous reaction conditions are essential.

    • Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive heat can promote hydrolysis.

  • Potential Cause 2: Ester Hydrolysis. Under acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.[1][5]

  • Solution:

    • Maintain neutral reaction conditions. The use of KHF2 can help buffer the reaction mixture.

    • If an acidic or basic workup is necessary, perform it at low temperatures and for a minimal amount of time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Methyl 3-(chlorosulfonyl)propanoate?

A common and commercially available starting material is Methyl 3-mercaptopropionate.[2] Alternatively, 3-mercaptopropionic acid can be used, followed by esterification.[6]

Q2: Which fluorinating agent is most effective for the conversion of the sulfonyl chloride to the sulfonyl fluoride?

While potassium fluoride (KF) can be used, potassium bifluoride (KHF2) is often preferred due to its higher solubility and reactivity.[7] The choice of fluorinating agent may require optimization based on the specific reaction conditions and scale.

Q3: How can I monitor the progress of the fluorination reaction?

The reaction can be monitored by TLC, GC-MS, or by ¹⁹F NMR spectroscopy. The disappearance of the starting sulfonyl chloride and the appearance of the sulfonyl fluoride product signal in the ¹⁹F NMR spectrum is a definitive way to track the reaction's progress.

Q4: What are the best practices for purifying the final product, Methyl 3-(fluorosulfonyl)propanoate?

Vacuum distillation is a common and effective method for purifying the final product.[8] It is important to ensure the distillation apparatus is dry to prevent hydrolysis. Column chromatography on silica gel can also be employed, but care should be taken as the acidic nature of silica gel can potentially cause degradation.

Q5: What are the key safety precautions to consider during this synthesis?

  • Both Methyl 3-(chlorosulfonyl)propanoate and Methyl 3-(fluorosulfonyl)propanoate are corrosive and moisture-sensitive.[9] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The chlorination step may produce hazardous byproducts. Ensure proper scrubbing of any off-gases.

  • Fluorinating agents can be toxic and should be handled with care.

Experimental Workflow and Data

Illustrative Synthetic Pathway

SynthesisWorkflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Fluorination Methyl_3_mercaptopropionate Methyl 3-mercaptopropionate Methyl_3_chlorosulfonyl_propanoate Methyl 3-(chlorosulfonyl)propanoate Methyl_3_mercaptopropionate->Methyl_3_chlorosulfonyl_propanoate Oxidative Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2 in AcOH) Chlorinating_Agent->Methyl_3_chlorosulfonyl_propanoate Methyl_3_fluorosulfonyl_propanoate Methyl 3-(fluorosulfonyl)propanoate Methyl_3_chlorosulfonyl_propanoate->Methyl_3_fluorosulfonyl_propanoate Halogen Exchange Fluorinating_Agent Fluorinating Agent (e.g., KHF2) Fluorinating_Agent->Methyl_3_fluorosulfonyl_propanoate

Caption: General two-step synthesis of Methyl 3-(fluorosulfonyl)propanoate.

Troubleshooting Logic Diagram

Troubleshooting cluster_step1 Step 1: Chlorosulfonylation Issues cluster_step2 Step 2: Fluorination Issues cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 Low_Yield_1 Low Yield of Sulfonyl Chloride Incomplete_Oxidation Incomplete Oxidation Low_Yield_1->Incomplete_Oxidation Cause Hydrolysis_1 Hydrolysis of Sulfonyl Chloride Low_Yield_1->Hydrolysis_1 Cause Solution_Oxidation Increase Oxidant Monitor Reaction (TLC/GC-MS) Control Temperature Incomplete_Oxidation->Solution_Oxidation Solution Solution_Hydrolysis_1 Anhydrous Conditions Inert Atmosphere Non-aqueous Workup Hydrolysis_1->Solution_Hydrolysis_1 Solution Low_Yield_2 Low Yield of Sulfonyl Fluoride Inefficient_Fluorination Inefficient Fluorination Low_Yield_2->Inefficient_Fluorination Cause Product_Degradation Product Degradation Low_Yield_2->Product_Degradation Cause Solution_Fluorination Use KHF2 or PTC Anhydrous Conditions Optimize Solvent (e.g., MeCN) Inefficient_Fluorination->Solution_Fluorination Solution Solution_Degradation Strict Anhydrous Conditions Moderate Temperature Neutral pH Product_Degradation->Solution_Degradation Solution

Caption: Troubleshooting flowchart for the synthesis of Methyl 3-(fluorosulfonyl)propanoate.

References

  • Synthonix. Methyl 3-(chlorosulfonyl)propanoate. [Link]

  • Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • PubChem. Methyl 3-(chlorosulfonyl)propanoate. [Link]

  • Steven V. Ley Research Group. Fluorination Reactions. [Link]

  • ResearchGate. BrF3-KHF2: An air-stable fluorinating reagent. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • American Elements. Methyl 3-(chlorosulfonyl)propanoate. [Link]

  • ResearchGate. Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs]. [Link]

  • PrepChem.com. Synthesis of methyl 3-mercaptopropionate. [Link]

  • RSC Publishing. Nucleophilic fluorination using imidazolium based ionic liquid bearing tert-alcohol moiety. [Link]

  • The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Google Patents.
  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

  • Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]

  • Wikipedia. Methyl fluorosulfonate. [Link]

  • Google Patents. Process for the synthesis of 3-mercaptopropionic acid esters.
  • Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

  • UR Scholarship Repository. One-Pot Synthesis of 2-Methylfurans from 3- (Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfon. [Link]

  • ResearchGate. One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. [Link]

  • ResearchGate. REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • ACS Publications. Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • CORE. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

  • Reddit. Hydrolysis of methyl eaters. [Link]

  • Google Patents.
  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • Fluorine notes. The Improved Preparation Method of Difluoro(fluorosulfonyl)acetyl fluoride. [Link]

  • Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Technoilogy. Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

Sources

Optimization

Technical Support Center: Managing Sulfonyl Fluoride Stability in Aqueous Buffers

From the Desk of the Senior Application Scientist Welcome to the technical support center for our sulfonyl fluoride (SF) reagents. As powerful and increasingly popular covalent warheads in chemical biology and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for our sulfonyl fluoride (SF) reagents. As powerful and increasingly popular covalent warheads in chemical biology and drug discovery, sulfonyl fluorides offer a unique balance of stability and reactivity.[1][2] They are prized for their ability to target not just cysteine, but a range of other nucleophilic residues like lysine, tyrosine, and serine, significantly expanding the druggable proteome.[3][4]

However, the very electrophilicity that makes them reactive also renders them susceptible to hydrolysis in aqueous environments—a primary concern for any researcher performing bioconjugation, activity-based protein profiling, or covalent inhibitor screening. This guide is designed with the bench scientist in mind. We will move beyond simple protocols to explain the underlying chemical principles governing SF stability. Our goal is to empower you to proactively design robust experiments and effectively troubleshoot the challenges you may encounter.

Part 1: The Fundamentals - Understanding Sulfonyl Fluoride Hydrolysis

Q: What is sulfonyl fluoride hydrolysis, and why is it the primary failure mode in aqueous experiments?

A: Sulfonyl fluoride hydrolysis is the chemical reaction where the sulfur-fluorine (S-F) bond is cleaved by water, converting the sulfonyl fluoride (R-SO₂F) into the corresponding sulfonic acid (R-SO₃H) and releasing a fluoride ion. This process is highly problematic because the resulting sulfonic acid is chemically inert and will not react with your protein target. Therefore, any portion of your SF reagent that hydrolyzes is effectively removed from your experiment, leading to lower-than-expected labeling efficiency, inaccurate kinetic data, and potentially complete experimental failure.

The reaction can be catalyzed by hydroxide ions (OH⁻), meaning the rate of hydrolysis is highly dependent on the pH of your buffer.[5][6] The sulfur atom in a sulfonyl fluoride is highly electrophilic and is attacked by a nucleophile—either a water molecule or, more rapidly, a hydroxide ion.

Below is a simplified diagram illustrating the base-catalyzed hydrolysis mechanism.

G Mechanism of Base-Catalyzed Sulfonyl Fluoride Hydrolysis cluster_reactants Reactants cluster_products Products SF Sulfonyl Fluoride (R-SO₂F) Intermediate Unstable Intermediate SF->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate SA Sulfonic Acid (R-SO₃H) Intermediate->SA S-F Bond Cleavage F Fluoride Ion (F⁻) Intermediate->F

A simplified diagram of base-catalyzed SF hydrolysis.

Part 2: Proactive Experimental Design - Frequently Asked Questions

An ounce of prevention is worth a pound of cure. Addressing these common questions during your experimental design phase will save you significant time and resources.

Q: How critical is buffer pH to the stability of my sulfonyl fluoride?

A: It is arguably the most critical factor. As hydrolysis is base-catalyzed, the half-life of a sulfonyl fluoride decreases dramatically as the pH increases. While some aryl-fluorosulfates can be stable across a wide pH range (1-10), many common benzamide-sulfonyl fluorides are unstable at physiological pH (7.4) and above.[5][7]

Expert Insight: For a novel sulfonyl fluoride, it is always best to perform a preliminary stability test at your intended experimental pH. A general rule of thumb is to work at the lowest pH that is compatible with your biological system. A shift from pH 8.0 to pH 7.0 can increase the half-life of your compound several-fold.

Parameter Condition Effect on Hydrolysis Rate Rationale
pH High pH (>7.5)Increases Higher concentration of OH⁻, a potent nucleophile that accelerates S-F bond cleavage.[8]
Neutral to Acidic pH (<7.0)Decreases Lower concentration of OH⁻; hydrolysis is primarily driven by the weaker nucleophile, H₂O.
Temperature High Temperature (e.g., 37°C)Increases Provides more thermal energy to overcome the activation barrier of the hydrolysis reaction.
Low Temperature (e.g., 4°C)Decreases Reduces the kinetic energy of molecules, slowing the reaction rate.
Buffer Type Nucleophilic (e.g., Tris, Glycine)Potentially Increases The buffer's amine groups can act as nucleophiles, directly attacking the sulfonyl fluoride.
Non-Nucleophilic (e.g., HEPES, Phosphate, MES)No Effect These buffers are less likely to directly participate in the degradation of the SF moiety.
Electronic Effects Electron-Withdrawing Groups on Aryl RingIncreases Increases the electrophilicity of the sulfur atom, making it a more attractive target for nucleophiles.[9][10]
Electron-Donating Groups on Aryl RingDecreases Reduces the electrophilicity of the sulfur atom, thus slowing nucleophilic attack.
Q: What is the best buffer to use for my sulfonyl fluoride experiment?

A: Choose a non-nucleophilic buffer system within a pH range of 6.0-7.5, if tolerated by your protein.

  • Recommended: HEPES, PBS (phosphate-buffered saline), MES. These are standard biological buffers that are poor nucleophiles.

  • Use with Caution: Tris and glycine buffers contain primary amines that are nucleophilic and can react directly with your sulfonyl fluoride, leading to both hydrolysis and the formation of unwanted buffer adducts. If you must use Tris, work quickly and at low temperatures.

Q: My protocol requires incubation at 37°C. How can I minimize hydrolysis?

A: While not ideal, it's often necessary. To mitigate the accelerated hydrolysis at 37°C:

  • Prepare Fresh: Make your aqueous working solution of the sulfonyl fluoride immediately before adding it to the reaction. Do not let it sit in buffer at 37°C.

  • Minimize Time: Reduce the incubation time as much as possible. Run a time-course experiment to find the minimum time required for sufficient labeling.

  • Increase Reactant Concentration: The reaction with the protein target is a second-order reaction, while hydrolysis is pseudo-first-order. By increasing the protein concentration, you can favor the desired bioconjugation reaction over hydrolysis.[11]

Q: How should I prepare and store my sulfonyl fluoride stock solutions?

A: Always use an anhydrous solvent for your stock solution.

  • Solvent: Anhydrous DMSO or DMF are excellent choices.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When properly stored in an anhydrous solvent, sulfonyl fluorides are stable for months to years.[9]

  • Working Solutions: Prepare aqueous working solutions immediately before use by diluting the high-concentration stock into your aqueous buffer. Never store sulfonyl fluorides in aqueous buffers.

Part 3: Troubleshooting Guide - When Things Go Wrong

Even with careful planning, experiments can fail. Low or inconsistent results are often the first sign of a stability issue. This workflow provides a logical path to diagnose the problem.

G Troubleshooting Workflow for Low SF Reactivity Start Start: Low or No Conjugation Yield CheckStock Is your stock solution (in DMSO) old or repeatedly thawed? Start->CheckStock RemakeStock Action: Prepare a fresh stock solution from solid material. CheckStock->RemakeStock Yes RunStability Is the SF stable in your experimental buffer and conditions? CheckStock->RunStability No / Unsure RemakeStock->RunStability Then re-test PerformAssay Action: Perform a hydrolytic stability assay. (See Protocol 1) RunStability->PerformAssay Unsure OtherIssues Problem is likely not hydrolysis. Investigate: - Protein activity/folding - Target residue accessibility - Stoichiometry RunStability->OtherIssues Yes OptimizeConditions Action: Compound is unstable. Optimize conditions: - Lower pH - Lower Temperature - Shorter Time PerformAssay->OptimizeConditions Result: Unstable PerformAssay->OtherIssues Result: Stable

Sources

Troubleshooting

Catalyst selection for sulfonyl fluoride exchange

Welcome to the SuFEx Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

While SuFEx is celebrated for its near-perfect reaction outcomes and robust functional group tolerance, the thermodynamic stability of the S(VI)-F bond means that catalyst selection is the single most critical variable in your workflow. Choosing the wrong catalyst or conditions can lead to sluggish kinetics, incomplete conversion, or unwanted side reactions like hydrolysis.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your SuFEx reactions achieve true "click" status.

Catalyst Selection Matrix

To achieve optimal conversion, your catalyst must be matched to the electrophilicity of your SuFEx hub (e.g., sulfonyl fluoride vs. fluorosulfate) and the nature of your nucleophile.

CatalystTypical LoadingTarget NucleophileKey AdvantageMechanistic Limitation / Caution
DBU 10–20 mol%Aryl Silyl EthersCost-effective; standard for baseline SuFEx.Susceptible to hydrolysis; can stall polymerizations at low molecular weights[1].
BEMP 5–10 mol%Aryl Silyl EthersExceptional for high-MW polysulfates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

> 100 kDa)[1].
High cost; highly basic nature may affect sensitive functional groups.
Bifluorides (e.g., TBAHF

)
0.05–2.0 mol%Aryl Silyl EthersUltra-low loading; highly active superbase.Requires precise stoichiometric control; hygroscopic.
BTMG + HMDS 1.0–20 mol%Aliphatic/Aryl AlcoholsEnables "Accelerated SuFEx" directly from free alcohols[2].Generates volatile byproducts (NH

, TMS-F); requires well-ventilated setups.
None (Aqueous) N/ATyrosine (Phenols)Perfect chemoselectivity for bioconjugation[3].Only works for specific microenvironment-driven proximity reactions.

Mechanistic Workflows & Decision Trees

The following decision tree illustrates the logical flow for selecting a SuFEx catalyst based on your starting materials.

CatalystSelection Start Identify Your Nucleophile ArylSilyl Aryl Silyl Ethers (Standard SuFEx) Start->ArylSilyl Alcohols Free Aliphatic/Aryl Alcohols (Unactivated) Start->Alcohols Amines Peptides / Proteins (Bioconjugation) Start->Amines DBU DBU or BEMP (10-20 mol%) ArylSilyl->DBU Small Molecules Bifluoride Bifluoride Salts (e.g., TBAHF2) (0.05-2 mol%) ArylSilyl->Bifluoride High MW Polymers BTMG BTMG + HMDS (Accelerated SuFEx) Alcohols->BTMG In situ TMS-ether formation Aqueous Catalyst-Free / Aqueous Buffer (Chemoselective) Amines->Aqueous Tyrosine targeting

Figure 1: Decision tree for SuFEx catalyst selection based on nucleophile identity.

Troubleshooting FAQs

Q: I am attempting to synthesize a polysulfate using DBU, but my polymer molecular weight (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is stalling around 20,000 Da. How can I push this higher? 
A:  DBU is a reliable catalyst for small molecules, but in step-growth polymerizations, even minor side reactions or catalyst degradation (such as DBU hydrolysis) disrupt the strict stoichiometry required for high molecular weights[1][2].
Causality: The basicity and nucleophilicity of DBU can lead to premature chain termination.
Solution: Switch your catalyst to BEMP  or a Bifluoride salt  (like [Q]

[FHF]

). Bifluoride salts act as powerful, non-nucleophilic catalysts that stabilize the transition state via hydrogen bonding, enabling ultra-low loadings (down to 0.05 mol%) and producing polysulfates with

> 100,000 Da[1].

Q: I am trying to couple a primary aliphatic alcohol to an aryl fluorosulfate. The reaction yields no product, even with 30 mol% DBU. Why? A: Aliphatic alcohols are notoriously poor nucleophiles for classic SuFEx because the S(VI)-F bond is highly stable and resists direct attack by neutral oxygen[4]. Causality: Classic SuFEx relies on the massive thermodynamic driving force of forming a Silicon-Fluorine bond (~582 kJ/mol). Without a silyl group, the activation energy barrier is too high for DBU to overcome. Solution: Utilize Accelerated SuFEx Click Chemistry (ASCC) . Add Barton's base (BTMG) and Hexamethyldisilazane (HMDS). The BTMG/HMDS synergy transiently converts your free alcohol into a reactive TMS-ether in situ, which then rapidly undergoes SuFEx driven by Si-F bond formation[2][4].

Q: I want to label a specific tyrosine residue on a peptide using a fluorosulfate probe, but I am worried about cross-reactivity with lysine or histidine. What catalyst should I use? A: Do not use an exogenous catalyst. Causality: Fluorosulfates are exceptionally stable in aqueous environments and are "redox silent"[1]. They will not react with aliphatic amines (lysine) under physiological conditions. However, when the probe binds to the protein, the local microenvironment (proximity effect) lowers the activation energy, allowing the phenolic side chain of tyrosine to spontaneously attack the S(VI) center[3]. Solution: Run the reaction in a mildly basic aqueous buffer (pH 7.5–8.0) without any organic superbases. This ensures exclusive chemoselectivity for tyrosine[3].

Self-Validating Experimental Protocols

Protocol A: Accelerated SuFEx Click Chemistry (ASCC) for Free Alcohols

Use this protocol when coupling unactivated alkyl or aryl alcohols directly to SuFEx hubs without prior silylation.

Mechanism of Action:

ASCC_Mechanism ROH R-OH + HMDS TMS R-O-TMS (Transient Intermediate) ROH->TMS BTMG mediated Product R'-SO2-O-R + TMS-F (gas) TMS->Product S-F exchange Hub R'-SO2F (SuFEx Hub) Hub->Product BTMG BTMG Catalyst BTMG->TMS

Figure 2: Synergy of BTMG and HMDS in Accelerated SuFEx Click Chemistry.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add the aryl fluorosulfate (1.0 mmol) and the aliphatic alcohol (1.0 mmol).

  • Solvent & Additive: Dissolve the reagents in anhydrous Acetonitrile (MeCN, 2.0 mL). Add Hexamethyldisilazane (HMDS, 1.0 mmol). Note: HMDS acts as the silyl donor.

  • Catalyst Initiation: Inject 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 10–20 mol%). Seal the flask with a septum pierced with a venting needle (to allow escape of NH

    
     and TMS-F gases).
    
  • Reaction Execution: Stir at room temperature for 30 to 180 minutes.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in CDCl

    
    , and run a rapid 
    
    
    
    F NMR. The reaction is complete when the sharp S(VI)-F signal (typically a singlet or pentet between +35 to +40 ppm) completely disappears.
  • Workup: Because the byproducts (NH

    
    , TMS-F, TMS-OH) are volatile, simply concentrate the mixture under reduced pressure. The crude product often requires no column chromatography, adhering strictly to click chemistry principles[2].
    
Protocol B: Bifluoride-Catalyzed Synthesis of High-MW Polysulfates

Use this protocol for step-growth polymerization of bis(aryl silyl ethers) and bis(fluorosulfates).

Step-by-Step Methodology:

  • Monomer Loading: In a thick-walled glass vial, combine the bis(fluorosulfate) monomer (1.0 mmol) and the bis(aryl silyl ether) monomer (1.0 mmol) in an exact 1:1 stoichiometric ratio. Crucial: Step-growth polymers require perfect stoichiometry to achieve high MW.

  • Catalyst Addition: Add Tetrabutylammonium bifluoride (TBAHF

    
    , 0.05 to 2.0 mol%).
    
  • Solvent-Free Melt (Optional but preferred): For maximum molecular weight, run the reaction under solvent-free conditions. Heat the mixture to 130–150 °C. The mixture will transition into a viscous melt.

  • Self-Validation Check: As the reaction proceeds, gaseous TMS-F is generated. The continuous bubbling is a visual indicator of active polymerization. When bubbling ceases and the melt becomes highly viscous, the reaction has reached maximum conversion.

  • Workup: Cool the mixture to room temperature, dissolve the solid mass in a minimum amount of dichloromethane (DCM), and precipitate by dropping slowly into vigorously stirred cold methanol. Filter and dry under a vacuum to isolate the polysulfate[1][5].

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2015). SuFEx-Based Synthesis of Polysulfates. PMC - NIH. Available at:[Link]

  • Cold Spring Harbor Laboratory. Accelerated SuFEx Click Chemistry for Modular Synthesis. Available at: [Link]

  • ResearchGate. Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Available at: [Link]

  • Seyrani, H., et al. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC - NIH. Available at: [Link]

Sources

Optimization

Troubleshooting slow SuFEx kinetics with sterically hindered amines

Welcome to the Advanced SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve complete conversions when applying Sulfur(VI) Fluoride Exchange (S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve complete conversions when applying Sulfur(VI) Fluoride Exchange (SuFEx) to sterically hindered amines (such as secondary amines or


-tertiary primary amines).

While SuFEx is celebrated for its "click" efficiency, the S(VI) center is highly shielded. Overcoming the steric clash requires moving beyond standard conditions and precisely manipulating the transition state through complementary base pairing, Lewis acid activation, and irreversible fluoride trapping. This guide dismantles the kinetic barriers and provides self-validating protocols to rescue your stalled reactions.

Part 1: Mechanistic Deep Dive – The Causality of Slow Kinetics

Before troubleshooting, we must understand why hindered amines fail under standard SuFEx conditions. The causality of slow kinetics boils down to three fundamental mechanistic bottlenecks:

  • The S

    
    2-Type Transition State Barrier:  Computational studies reveal that SuFEx with amines proceeds via an S
    
    
    
    2-type transition state rather than a simple addition-elimination mechanism. Without assistance, the activation barrier is restrictively high for bulky nucleophiles. The addition of a "complementary base" engages in concerted deprotonation of the amine during S-N bond formation, significantly increasing the amine's nucleophilicity and lowering the activation barrier[1].
  • Product Inhibition via Fluoride Affinity: When utilizing Lewis acid catalysts like Calcium Bistriflimide (Ca(NTf

    
    )
    
    
    
    ) to activate the S(VI) center, the reaction can prematurely stall. Kinetic experiments demonstrate that the extruded fluoride ion forms highly stable Ca–F complexes with the catalyst, which inhibits catalytic turnover and poisons the reaction[2].
  • Lack of a Thermodynamic Sink: For highly hindered substrates, simply pushing the forward reaction is insufficient. You must eliminate the reverse or competing pathways by trapping the leaving fluoride irreversibly using silicon co-additives (e.g., TMDS or HMDS), which drives the equilibrium forward via the formation of a highly stable Si–F bond[3].

Part 2: Diagnostic Workflow

Use the following decision matrix to identify the optimal catalytic intervention for your specific hindered amine.

G A Issue: Slow SuFEx Kinetics with Hindered Amine B Identify Amine Substitution A->B C Secondary / Bulky Dialkyl Amine B->C D α-Tertiary Primary Amine B->D E Apply Ca(NTf2)2 (10-30 mol%) + DABCO Additive C->E F Apply HOBt Catalyst + TMDS (Fluoride Trap) D->F G Reaction Stalls at <50%? E->G H Increase Ca(NTf2)2 or Add Silyl Fluoride Trap (HMDS) G->H Yes

Diagnostic workflow for resolving slow SuFEx kinetics in sterically hindered amines.

Part 3: Quantitative Catalyst & Additive Selection

To bypass steric hindrance, select the appropriate catalytic system based on the quantitative parameters outlined below.

Catalytic SystemTarget Amine ClassAdditive / Fluoride TrapTypical YieldMechanistic Role
DBU (Standard) Unhindered PrimaryNone>90%Complementary base deprotonation[1]
Ca(NTf

)

+ DABCO
Secondary / HinderedDABCO75–95%Dual activation: Lewis acid S(VI) + Brønsted base[2]
HOBt + TMDS Highly Hindered / WeakTMDS80–99%Nucleophilic activation + Irreversible F⁻ trapping[3]
BTMG + HMDS Solid-Phase / BulkyHMDS>85%Strong complementary base + F⁻ silylation[4]

Part 4: Self-Validating Experimental Protocols

Protocol A: Calcium Bistriflimide-Mediated SuFEx for Secondary Amines

Causality: Ca(NTf


)

provides a two-point contact that activates the S(VI) center and stabilizes the leaving fluoride, while DABCO acts as a Brønsted base to activate the nucleophilic amine, overcoming the ~21 kcal/mol activation barrier[2].
  • Preparation: In a nitrogen-filled glovebox, combine the sulfonyl fluoride (1.0 equiv) and the hindered secondary amine (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalyst Addition: Add Ca(NTf

    
    )
    
    
    
    (10–30 mol%) followed by DABCO (20 mol%).
  • Reaction: Seal the vial and stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint: At

    
     min, extract a 10 µL aliquot, quench with water, and analyze via LC-MS. You must observe the intermediate Ca-ligated amine complex mass or direct product formation. If only unreacted starting materials are present, your Ca(NTf
    
    
    
    )
    
    
    has likely hydrated (it is highly hygroscopic) and lost its Lewis acidity. Discard and use a fresh, strictly anhydrous batch.
  • Optimization: If conversion stalls at ~30-50%, add HMDS (1.0 equiv) to trap the fluoride and release the calcium catalyst from stable Ca–F complexes[2].

Protocol B: HOBt / TMDS Mediated SuFEx for -Tertiary Amines

Causality: HOBt acts as a nucleophilic catalyst to form a highly reactive intermediate, while 1,1,3,3-tetramethyldisiloxane (TMDS) acts as an irreversible fluoride trap, driving the thermodynamic equilibrium forward[3].

  • Preparation: Dissolve the sulfonyl fluoride (1.0 equiv) and

    
    -tertiary primary amine (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Catalyst Addition: Add HOBt (20 mol%) as the nucleophilic catalyst and TMDS (1.5 equiv) as the silicon co-additive.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via

    
    F NMR. The disappearance of the S–F signal (typically around +30 to +60 ppm) and the appearance of a sharp Si–F signal (around -130 to -150 ppm) confirms that TMDS is successfully acting as a thermodynamic sink. If the Si–F peak is absent, the HOBt activation cycle has failed, likely due to wet solvent quenching the activated intermediate.
    

Part 5: Frequently Asked Questions (FAQs)

Q1: My Ca(NTf


)

catalyzed reaction stalls at 30% conversion. Should I heat it to overcome the steric barrier?
A1: No. Heating often leads to degradation or undesired side reactions (such as the Lossen rearrangement if hydroxamic acids are present) before overcoming the kinetic barrier[4]. The stall is not due to temperature, but rather product inhibition via stable Ca–F complex formation which halts catalytic turnover[2]. Instead of heating, increase the Ca(NTf

)

loading to 30 mol% or introduce a silyl fluoride trap (like HMDS) to free the calcium catalyst.

Q2: Can I use standard DBU for solid-phase SuFEx with bulky amines? A2: Standard DBU often fails on solid support due to restricted mass transfer and steric bulk. Transition to BTMG (Barton's base) combined with HMDS. BTMG is a stronger, less nucleophilic complementary base, and HMDS silylates the extruded fluoride, a combination proven highly effective for electron-deficient or hindered solid-phase substrates[4].

Q3: How do I know if my complementary base is actually lowering the activation barrier? A3: A successful complementary base engages in hydrogen bonding with the amine proton during the transition state[1]. If you observe a kinetic isotope effect (KIE) when using N-deuterated amines, or if replacing a primary amine with a secondary amine of similar sterics drastically drops the reaction rate, your base is actively participating in the S


2-type concerted deprotonation. If neither occurs, your base is merely acting as an acid scavenger after the fact, and you should switch to a stronger complementary base like BEMP or BTMG.

References

1.2 - Scholarship @ Claremont[2] 2. 1 - ACS Omega[1] 3.3 - NIH PMC[3] 4.4 - JACS Au[4]

Sources

Troubleshooting

Technical Support Center: Solvent Systems for Methyl 3-(fluorosulfonyl)propanoate

Product: Methyl 3-(fluorosulfonyl)propanoate (M3FP) CAS: 1934437-67-8 Functional Class: Bifunctional SuFEx Linker / Aliphatic Sulfonyl Fluoride Introduction: The Bifunctional Challenge Welcome to the technical guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Methyl 3-(fluorosulfonyl)propanoate (M3FP) CAS: 1934437-67-8 Functional Class: Bifunctional SuFEx Linker / Aliphatic Sulfonyl Fluoride

Introduction: The Bifunctional Challenge

Welcome to the technical guide for Methyl 3-(fluorosulfonyl)propanoate . This molecule is a "Janus" linker, possessing two distinct reactive handles:

  • Sulfonyl Fluoride (

    
    ):  A Sulfur(VI) Fluoride Exchange (SuFEx) handle.[1][2][3] It is kinetically stable against hydrolysis but reacts rapidly with nucleophiles (phenols, amines) under specific catalysis.[2]
    
  • Methyl Ester (

    
    ):  A standard electrophile susceptible to hydrolysis, transesterification, and reduction.[2]
    

The Core Troubleshooting Principle: Solvent selection for M3FP is not just about solubility; it is about chemoselectivity . You must choose a solvent system that activates one functional group while preserving the other.[2]

Module 1: Solvent Compatibility Matrix

Use this matrix to select the primary solvent for your reaction.[2] Data is based on the kinetic stability of the


 bond versus the 

bond.
Solvent ClassRepresentative SolventsCompatibility RatingTechnical Notes & Causality
Nitriles Acetonitrile (MeCN)Recommended (★★★★★) Standard SuFEx Solvent. High polarity solubilizes M3FP and catalysts (e.g., DBU, BTMG). Inert to both ester and

.[2]
Chlorinated DCM, Chloroform, DCERecommended (★★★★☆) Excellent for solubilizing M3FP. Good for biphasic reactions.[2] Caution: Avoid if using basic amine catalysts that might precipitate.[2]
Ethers THF, 2-MeTHF, DioxaneConditional (★★★☆☆) Good solubility.[2] Warning: Peroxides or trace water in non-stabilized ethers can initiate slow hydrolysis of the ester.[2] Use anhydrous.
Alcohols Methanol, Ethanol, iPrOHAvoid (★☆☆☆☆) High Risk. Causes transesterification of the methyl ester.[2] Can also act as a nucleophile toward

if "activated" by base.[2]
Polar Aprotic DMF, DMSO, NMPConditional (★★☆☆☆) Solubilizes well, but difficult to remove (high BP).[2] DMSO can occasionally act as an oxidant or nucleophile at high temps.[2] Use only if necessary.
Aqueous Water / BufferpH Dependent Acidic/Neutral (pH < 7): Stable.[2][4] Basic (pH > 8): Rapid hydrolysis of

to sulfonate and ester to acid.

Module 2: Troubleshooting SuFEx Coupling (The Reaction)

Scenario: You are reacting M3FP with an amine or phenol, but the yield is low or the sulfonyl fluoride is hydrolyzing.

The Mechanism

The


 bond is unusually stable due to the high bond dissociation energy of S-F. It requires a "key" to unlock reactivity—typically a base (DBU) or a silyl activator (TMS-ether).
Standard Protocol: SuFEx Amidation

Target: Reaction of M3FP with a primary amine (


).
  • Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration).[2]

  • Base: 2.0 equiv. Triethylamine (Et3N) or DIPEA.[2]

    • Note: Stronger bases like DBU are rarely needed for amines but required for phenols.[2]

  • Procedure:

    • Dissolve amine (1.0 equiv) and Base (2.0 equiv) in MeCN.[2]

    • Add M3FP (1.1 equiv) dropwise at 0°C.[2]

    • Warm to Room Temp (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine), then Brine.

Troubleshooting Guide
  • Issue: Hydrolysis of

    
     to Sulfonic Acid (
    
    
    
    ).
    • Cause: "Wet" solvent combined with strong base.[2]

    • Fix: Switch to anhydrous MeCN.[2] If using biphasic conditions, ensure pH is kept < 8.0.[2]

  • Issue: Ester Cleavage.

    • Cause: Use of nucleophilic bases (e.g., hydroxide) or alcoholic solvents.

    • Fix: Use non-nucleophilic organic bases (DIPEA, DBU).[2] Ensure solvent is alcohol-free.[2]

Module 3: Troubleshooting Ester Hydrolysis (Preserving )

Scenario: You want to convert the methyl ester to a carboxylic acid without destroying the sulfonyl fluoride. This is the most difficult transformation due to the sensitivity of


 to aqueous base.
The Protocol: Acid-Mediated Hydrolysis

Do not use LiOH/NaOH.[2] The hydroxide ion is small enough to attack the sulfur center at high pH.[2]

  • Solvent: 1:1 mixture of THF and 2M HCl .

  • Temperature: 50°C.

  • Time: Monitor by TLC/LCMS (approx. 4–12 hours).

  • Why this works: Sulfonyl fluorides are exceptionally stable in acidic media (unlike sulfonyl chlorides).[2] The ester will hydrolyze via the standard acid-catalyzed mechanism, while the S-F bond remains intact.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific transformation.

SolventSelection Start Start: What is your target reaction? RxnType Reaction Type? Start->RxnType SuFEx SuFEx Coupling (Reacting -SO2F) RxnType->SuFEx Functionalize Sulfur EsterMod Ester Hydrolysis (Reacting -COOMe) RxnType->EsterMod Hydrolyze Ester Nucleophile Nucleophile Type? SuFEx->Nucleophile Method Method? EsterMod->Method Amine Amine (R-NH2) Nucleophile->Amine Phenol Phenol (Ar-OH) Nucleophile->Phenol Solvent1 USE: MeCN or DCM Base: DIPEA/Et3N Amine->Solvent1 Solvent2 USE: MeCN Catalyst: DBU or BTMG Phenol->Solvent2 BaseHyd Basic (LiOH/NaOH) Method->BaseHyd AcidHyd Acidic (HCl/THF) Method->AcidHyd ResultBad STOP: High risk of -SO2F hydrolysis BaseHyd->ResultBad ResultGood PROCEED: -SO2F is stable in acid AcidHyd->ResultGood

Caption: Logic flow for selecting solvents based on the target functional group transformation.

Figure 2: Reaction Workflow & Stability Check

A self-validating workflow to ensure M3FP integrity during processing.

Workflow Input M3FP Stock (Store in Anhydrous MeCN) Step1 Dissolve in Solvent (Check Matrix) Input->Step1 Check1 Check: Is solvent protic (Alcohol/Water)? Step1->Check1 Warn Risk: Transesterification or Hydrolysis Check1->Warn Yes Proceed Add Reagents Check1->Proceed No (Aprotic) Step2 Reaction Monitoring (TLC/LCMS) Proceed->Step2 Outcome Workup: Avoid pH > 8 Step2->Outcome

Caption: Operational workflow emphasizing the critical solvent check step to prevent side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO as a solvent for biological assays involving M3FP? A: Yes, but with caution. DMSO is compatible with M3FP for short durations.[2] However, for stock solutions stored >24 hours, anhydrous Acetonitrile is superior.[2] DMSO is hygroscopic (absorbs water from air), which will eventually hydrolyze the ester or fluoride over weeks of storage.

Q2: I see a new spot on TLC when using Methanol. What happened? A: You likely formed Methyl 3-(fluorosulfonyl)propanoate's transesterification product (if using a different alcohol) or simply hydrolyzed the fluoride if base was present. Rule of Thumb: Never use alcohols as solvents for M3FP unless you intend to modify the ester group.[2]

Q3: Why is my yield low when reacting M3FP with a secondary amine? A: Check your base. If you are using a strong nucleophilic base, it might be attacking the sulfur. Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's Base) .[2] Also, ensure the reaction is dry; water competes with the amine for the sulfonyl fluoride.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for the Synthesis of Functionalized Molecules.[2] Nature Chemistry.[2] (Foundational text on the stability of

    
     vs 
    
    
    
    ).
  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry.[2] Chemical Society Reviews, 48, 4731-4758.

  • Sigma-Aldrich Technical Bulletin. Sulfonyl Fluoride Reactivity and Handling Guides.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹⁹F NMR Chemical Shift of Aliphatic Sulfonyl Fluorides

In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a powerful covalent warhead for targeting specific amino acid residues in proteins. Its unique reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a powerful covalent warhead for targeting specific amino acid residues in proteins. Its unique reactivity profile, coupled with its stability, makes it an attractive functional group for designing highly selective covalent inhibitors. The fluorine atom within the sulfonyl fluoride group (-SO₂F) provides an exquisite handle for non-invasive monitoring and characterization using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of aliphatic sulfonyl fluorides, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in high sensitivity, approaching 83% of that of ¹H.[1] A key parameter in ¹⁹F NMR is the chemical shift (δ), which is exceptionally sensitive to the local electronic environment.[2] This sensitivity leads to a wide spectral dispersion, minimizing signal overlap and enabling detailed analysis of complex molecules.[2][3]

The Logical Framework: Understanding Substituent Effects on ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift of an aliphatic sulfonyl fluoride is dictated by the electronic environment surrounding the fluorine nucleus. This environment is, in turn, heavily influenced by the nature of the attached aliphatic group (R) in the R-SO₂F structure. The interplay of inductive and steric effects of the R group modulates the electron density at the fluorine atom, leading to predictable shifts in its resonance frequency.

A fundamental principle is that electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values).[1][4] The electronegativity of the atoms and the overall steric bulk of the aliphatic chain play crucial roles in this phenomenon.

Caption: Logical relationship between substituent effects and the ¹⁹F NMR chemical shift.

Comparative Analysis of ¹⁹F NMR Chemical Shifts: Experimental Data

The following table summarizes the ¹⁹F NMR chemical shifts for a series of aliphatic sulfonyl fluorides. The data illustrates the impact of varying the substitution pattern on the chemical shift of the sulfonyl fluoride group. All chemical shifts are reported in parts per million (ppm) relative to an external standard of CFCl₃.

Compound NameStructure (R-SO₂F)¹⁹F Chemical Shift (δ, ppm)
Methanesulfonyl fluorideCH₃SO₂FNot explicitly found, but expected to be in the general range.
Ethanesulfonyl fluorideCH₃CH₂SO₂FData not available in the provided search results.
1-Phenylethanesulfonyl fluorideC₆H₅CH(CH₃)SO₂F42.54[1]
(4-Methoxyphenyl)methanesulfonyl fluoride4-CH₃OC₆H₄CH₂SO₂F50.23[1]
(4-Fluorophenyl)methanesulfonyl fluoride4-FC₆H₄CH₂SO₂F50.94[1]
2-(3,4-Dimethoxyphenyl)ethanesulfonyl fluoride3,4-(CH₃O)₂C₆H₃CH₂CH₂SO₂F53.29[1]
2-(4-Bromophenyl)ethanesulfonyl fluoride4-BrC₆H₄CH₂CH₂SO₂F53.70[1]
3-Phenylpropane-1-sulfonyl fluorideC₆H₅(CH₂)₃SO₂F58.61[1]
2-Methylbutane-2-sulfonyl fluorideCH₃CH₂C(CH₃)₂SO₂F33.56[1]

Observations and Insights:

  • Substitution at the α-carbon: Comparing 1-phenylethanesulfonyl fluoride (δ = 42.54 ppm) with (4-methoxyphenyl)methanesulfonyl fluoride (δ = 50.23 ppm), the introduction of a phenyl group directly attached to the carbon bearing the sulfonyl fluoride group leads to a significant downfield shift. This is likely due to the electron-withdrawing nature of the phenyl ring.

  • Substitution at the β-carbon and beyond: As the distance between an electron-withdrawing substituent and the sulfonyl fluoride group increases, its deshielding effect diminishes. For instance, the chemical shift moves downfield from 1-phenylethanesulfonyl fluoride (42.54 ppm) to 3-phenylpropane-1-sulfonyl fluoride (58.61 ppm) as the phenyl group moves further away.

  • Steric Bulk: The highly substituted 2-methylbutane-2-sulfonyl fluoride exhibits a relatively upfield chemical shift (33.56 ppm) compared to less hindered primary and secondary sulfonyl fluorides. This suggests that increased steric bulk around the sulfonyl fluoride moiety can lead to increased shielding of the fluorine nucleus.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data

A standardized protocol is crucial for obtaining reproducible and high-quality ¹⁹F NMR data. The following is a self-validating workflow that ensures accuracy and precision.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing A Dissolve sample (5-10 mg) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add internal standard if required (e.g., trifluorotoluene, δ ≈ -63.7 ppm). A->B C Transfer to a 5 mm NMR tube. B->C D Insert sample and lock on the deuterium signal of the solvent. C->D E Tune and match the ¹⁹F probe. D->E F Set up a 1D ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn). [2] E->F G Define spectral width (e.g., 200 ppm, centered around the expected shift). F->G H Set acquisition time (≥ 2s) and relaxation delay (D1 = 5-10s). G->H I Acquire sufficient scans for good S/N (e.g., 64-256 scans). H->I J Fourier transform the FID. I->J K Phase the spectrum. J->K L Reference the chemical shift to the internal or an external standard (CFCl₃ at 0 ppm). [1] K->L M Integrate the signals. L->M

Caption: Standardized workflow for acquiring ¹⁹F NMR spectra of aliphatic sulfonyl fluorides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aliphatic sulfonyl fluoride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • For precise chemical shift referencing, a known amount of an internal standard can be added. Trifluorotoluene (δ ≈ -63.7 ppm) is a common choice due to its chemical inertness and singlet signal.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel of the NMR probe to ensure optimal signal transmission and detection.

  • Data Acquisition:

    • Select a standard one-dimensional ¹⁹F NMR pulse sequence with proton decoupling.[5] This will simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets (or multiplets if other fluorine atoms are present).

    • Set the spectral width to encompass the expected chemical shift range of the sulfonyl fluoride. A range of -100 to +100 ppm is generally sufficient for initial scouting.

    • The transmitter offset should be set to the approximate center of the expected chemical shift region.

    • Use an acquisition time of at least 2 seconds to ensure good digital resolution.

    • A relaxation delay (D1) of 5-10 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, which is important for accurate integration.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 64 to 256 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard or by referencing to an external standard (e.g., CFCl₃ at 0.0 ppm).[1]

    • Integrate the signals to determine the relative abundance of different fluorine-containing species if applicable.

Conclusion

The ¹⁹F NMR chemical shift of aliphatic sulfonyl fluorides is a highly sensitive probe of the local molecular environment. By understanding the influence of electronic and steric effects of the aliphatic substituent, researchers can gain valuable insights into the structure and properties of these important compounds. The comparative data and standardized experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the design and characterization of novel sulfonyl fluoride-based molecules for a wide range of applications, from drug discovery to materials science.

References

  • Supporting Information for "Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids". Available at: [Link]

  • Substituent effects on fluorine - 19 chemical shifts in benzobicyclo(2.2.2)octen-1-yl fluorides. W. Adcock, A. Abeywickrema. Tetrahedron Letters, 1979. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link]

Sources

Comparative

Advanced Mass Spectrometry Analysis of SuFEx Adducts: A Comparative Guide for Chemical Proteomics

As chemical biology transitions from traditional reactive electrophiles to highly selective, context-dependent probes, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative technology. Deve...

Author: BenchChem Technical Support Team. Date: March 2026

As chemical biology transitions from traditional reactive electrophiles to highly selective, context-dependent probes, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative technology. Developed by K. Barry Sharpless and colleagues, SuFEx relies on the unique stability and reactivity of S(VI) electrophiles—primarily sulfonyl fluorides (SFs) and fluorosulfates (FSs).

For researchers conducting mass spectrometry (MS)-based proteomics, cross-linking mass spectrometry (CXMS), or activity-based protein profiling (ABPP), SuFEx offers unprecedented advantages over legacy reagents like N-hydroxysuccinimide (NHS) esters and maleimides. This guide provides an objective, data-backed comparison of SuFEx adducts against traditional alternatives, detailing the mechanistic causality behind their superior MS performance and providing self-validating experimental workflows.

Mechanistic Paradigm: Why SuFEx Outperforms Traditional Electrophiles

The fundamental challenge in chemical proteomics is balancing reactivity with stability . Traditional reagents often fail at this intersection. NHS esters are highly reactive toward primary amines (Lysine) but suffer from rapid hydrolysis in aqueous buffers, leading to reagent depletion and massive background noise via non-specific O-esterification of Ser/Thr/Tyr residues[1]. Maleimides, while specific to Cysteine, are plagued by reversibility (retro-Michael additions) during extended MS sample preparation.

SuFEx reagents solve this through context-dependent activation [2]. The high oxidation state of the S(VI) center heavily shields the sulfur atom from nucleophilic attack by water, rendering SuFEx probes virtually inert in aqueous buffers. However, when the probe enters a protein microenvironment, hydrogen bonding to the fluoride leaving group or the proximity of basic residues lowers the activation energy barrier. This triggers a rapid, proximity-enhanced exchange, forming highly stable S-O or S-N covalent bonds[3].

Stability S1 SuFEx Probe (Aryl Fluorosulfate) S2 Aqueous Buffer (pH 7.4) S1->S2 S3 Protein Active Site (Microenvironment) S1->S3 S4 No Reaction (Hydrolytically Stable) S2->S4 High Activation Barrier S5 H-Bonding / Basic Catalysis S3->S5 Binding Event S6 Stable Covalent Adduct (Detected by MS) S5->S6 Lowered Barrier

Context-dependent activation mechanism of SuFEx probes in biological systems.

Quantitative Comparison of Protein Modification Reagents

The table below synthesizes experimental data comparing the performance of SuFEx warheads against traditional electrophiles in MS workflows.

PropertyNHS EstersMaleimidesSuFEx (Sulfonyl Fluorides)SuFEx (Fluorosulfates)
Primary Target Residues Lysine (Primary Amines)Cysteine (Thiols)Tyr, Lys, His, Ser, ThrTyr, Lys (Context-specific)
Aqueous Stability (

)
Minutes to HoursHoursDaysMonths
MS Adduct Stability Prone to O-esterificationRetro-Michael additionHighly Stable (S-O/S-N)Highly Stable (S-O/S-N)
Background Labeling High (Overlabeling)ModerateLowExtremely Low
CXMS Suitability Homobifunctional (Distance only)Limited by Cys abundanceHeterobifunctional (Plant & Cast)Highly specific target ID

Advanced Application: The "Plant-and-Cast" CXMS Strategy

One of the most powerful applications of SuFEx in mass spectrometry is the "Plant-and-Cast" strategy for Cross-Linking Mass Spectrometry (CXMS)[4]. Using a heterobifunctional cross-linker like NHSF (N-hydroxysulfosuccinimide-aryl sulfonyl fluoride), researchers can map protein-protein interactions with extreme precision.

The Causality: The highly reactive NHS moiety rapidly "plants" the cross-linker onto a surface Lysine. Because the tethered sulfonyl fluoride (SF) is hydrolytically stable, it does not immediately react with water or distant residues. Instead, it is "cast" across the local protein surface, waiting until it encounters a proximal nucleophile (Tyr, His, Ser, Thr) to undergo a SuFEx reaction. This eliminates the chaotic, distance-violating cross-links often seen with homobifunctional NHS reagents[5].

Workflow P1 Native Protein Complex P2 NHSF Probe Addition (SuFEx Cross-linker) P1->P2 P3 Phase 1: 'Planting' NHS reacts with Lysine P2->P3 Fast Kinetics P4 Phase 2: 'Casting' SF reacts with Tyr/Ser/His P3->P4 Proximity Driven P5 Proteolysis & Enrichment P4->P5 P6 LC-MS/MS Analysis P5->P6

Proximity-enhanced SuFEx cross-linking mass spectrometry (CXMS) workflow.

Self-Validating Experimental Protocol: Isotope-Coded SuFEx ABPP

To ensure trustworthiness in MS data, experimental protocols must be self-validating. A common artifact in chemical proteomics is the false identification of adducts due to chemical noise or in-source fragmentation. By utilizing an Isotope-Coded SuFEx workflow , every true covalent modification is internally validated by a characteristic MS1 isotopic signature.

Step-by-Step Methodology

Phase 1: Isotope-Coded Probe Incubation

  • Lysate Preparation: Extract proteome in PBS (pH 7.4), adjusting protein concentration to 2 mg/mL. Crucial: Avoid nucleophilic buffers like Tris or primary amine additives.

  • Probe Dosing: Prepare a strict 1:1 molar ratio mixture of Light (

    
    ) and Heavy (
    
    
    
    ) SuFEx alkyne probes.
  • Labeling: Dose the proteome with 10 µM of the isotopic probe mixture. Incubate at 37°C for 2 hours. Causality: The extended incubation is permissible because SuFEx probes do not degrade in water. The 1:1 isotopic ratio ensures that any true covalent adduct will appear in the MS1 spectrum as a perfect 1:1 doublet separated by exactly 6.0201 Da, mathematically eliminating false positives.

Phase 2: Click Enrichment and Digestion 4. CuAAC Click Chemistry: Add biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM). React for 1 hour at room temperature. 5. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. 6. Digestion: Resuspend the pellet in 8M urea, reduce with DTT (10 mM), alkylate with iodoacetamide (20 mM), dilute to 2M urea, and digest overnight with Trypsin (1:50 w/w) at 37°C.

Phase 3: Enrichment and LC-MS/MS 7. Streptavidin Pulldown: Incubate the digested peptides with streptavidin agarose beads for 2 hours. Wash stringently (0.2% SDS, followed by PBS, then LC-MS grade water). 8. Elution: Elute peptides using a cleavable linker strategy (e.g., acid-cleavable biotin or Na2S2O4 for azobenzene linkers). 9. LC-MS/MS Analysis: Analyze via high-resolution MS (e.g., Orbitrap). Set the acquisition method to trigger MS2 (HCD fragmentation) only on precursor ions exhibiting the defined 6.02 Da mass difference.

Data Interpretation: MS Fragmentation Patterns of SuFEx Adducts

When analyzing the generated LC-MS/MS data, SuFEx adducts exhibit distinct fragmentation behaviors compared to NHS esters.

  • Diagnostic Ions: Unlike sulfonate esters which readily undergo neutral loss of

    
     under collision-induced dissociation (CID), SuFEx-derived aryl fluorosulfate adducts (forming S-O-Ar linkages on Tyrosine) are remarkably stable. HCD fragmentation typically yields intact modified b- and y-ions, allowing for unambiguous site localization.
    
  • Residue Specificity: While searching the raw data, configure the search engine (e.g., MaxQuant, Proteome Discoverer) to include dynamic modifications on Tyr, Lys, His, Ser, and Thr . Due to the proximity-enhanced nature of SuFEx[4], you will frequently observe modifications on Tyrosine and Histidine residues that reside within hydrophobic or basic pockets, which act as endogenous catalysts for the S(VI) exchange[6].

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • New chemical strategy boosts accuracy in proteomics Source: American Society for Biochemistry and Molecular Biology (ASBMB) URL:[Link]

Sources

Validation

Comparative Guide: Methyl 3-(fluorosulfonyl)propanoate vs. Methyl 3-(chlorosulfonyl)propanoate

The following technical guide compares Methyl 3-(fluorosulfonyl)propanoate and Methyl 3-(chlorosulfonyl)propanoate . Executive Summary: The "Sleeping Giant" vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Methyl 3-(fluorosulfonyl)propanoate and Methyl 3-(chlorosulfonyl)propanoate .

Executive Summary: The "Sleeping Giant" vs. The "Volatile Warrior"

In the landscape of drug discovery and bioconjugation, sulfonyl chlorides and sulfonyl fluorides represent two distinct eras of sulfur chemistry.

Methyl 3-(chlorosulfonyl)propanoate (The Chloride) is a traditional, high-energy electrophile. It is kinetically unstable, moisture-sensitive, and reacts indiscriminately with nucleophiles. It serves as a "volatile warrior"—powerful but difficult to control and store.

Methyl 3-(fluorosulfonyl)propanoate (The Fluoride) represents the modern "SuFEx" (Sulfur-Fluoride Exchange) class. Often described as a "sleeping giant," it possesses remarkable thermodynamic stability and resistance to hydrolysis yet exhibits high reactivity only when specifically activated (e.g., by silicon or protonation).

Recommendation: Use the Chloride for immediate, non-selective derivatization in strictly anhydrous conditions. Use the Fluoride for applications requiring long-term stability, aqueous compatibility, or bio-orthogonal selectivity (SuFEx click chemistry).

Chemical Identity & Physical Properties[1][2][3]

The following table contrasts the fundamental properties of the two analogs. Note that the fluoride is often synthesized in situ or on-demand from the chloride due to the latter's commercial ubiquity.

FeatureMethyl 3-(chlorosulfonyl)propanoateMethyl 3-(fluorosulfonyl)propanoate
CAS Number 15441-07-3 1934437-67-8 (Analogous)
Formula


Molecular Weight 186.61 g/mol 170.16 g/mol
Bond Energy (S-X) ~46 kcal/mol (Weak)~90 kcal/mol (Strong)
Physical State Liquid (often yellow/brown)Liquid/Oil (often colorless)
Hydrolytic Stability Poor (Hydrolyzes in minutes/hours)Excellent (Stable for days/weeks in buffer)
Redox Stability Susceptible to reduction (homolytic cleavage)Resistant to reduction (heterolytic cleavage)
Primary Application Traditional Sulfonamide SynthesisSuFEx Click Chemistry, Protein Labeling

Stability Analysis: The "Fluoride Effect"

A. Hydrolytic Stability (Water Tolerance)

The most critical differentiator is the resistance to water.

  • The Chloride: The S-Cl bond is highly polarized and weak. Upon exposure to atmospheric moisture or aqueous buffers, it rapidly hydrolyzes to the sulfonic acid (

    
    ) and HCl. This degradation is autocatalytic, as the generated acid further catalyzes decomposition.
    
  • The Fluoride: The S-F bond is significantly stronger (approx. 90 kcal/mol) and less polarizable. It is kinetically stable in water at neutral pH. Hydrolysis typically requires high pH (>12) or specific Lewis acid catalysis.

B. Thermal Stability[4]
  • The Chloride: Prone to thermal decomposition, often releasing

    
     (desulfonylation) upon heating, particularly if trace acid is present.
    
  • The Fluoride: Thermally robust.[1] Many aliphatic sulfonyl fluorides can withstand temperatures >100°C, making them suitable for high-temperature reactions or microwave synthesis.

C. Redox Stability
  • The Chloride: Susceptible to reduction.[2] In the presence of reducing agents (e.g., thiols, phosphines), the S-Cl bond can break homolytically, leading to radical side reactions or reduction to sulfinates.

  • The Fluoride: The high electronegativity of fluorine enforces heterolytic cleavage.[2] It is inert to many reducing environments, a property that allows SuFEx chemistry to proceed in complex biological milieus (e.g., cell lysates) without interference from cellular reductants like glutathione.[2]

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(fluorosulfonyl)propanoate (KHF₂ Exchange)

Rationale: Since the chloride is commercially abundant but unstable, the fluoride is best synthesized via a "Chloride-Fluoride Exchange" reaction using potassium bifluoride (


). This method, popularized by the Sharpless lab, is robust and scalable.

Materials:

  • Methyl 3-(chlorosulfonyl)propanoate (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.0 equiv) (Caution: Corrosive/Toxic)
    
  • Acetonitrile (

    
    ) or Acetone/Water (1:1)
    

Procedure:

  • Preparation: Dissolve Methyl 3-(chlorosulfonyl)propanoate in MeCN (approx. 0.5 M concentration).

  • Addition: Add solid

    
     slowly to the stirred solution at room temperature.
    
  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC or

    
     NMR (look for a singlet around +50 to +60 ppm relative to 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
     and concentrate.
    
  • Result: The product is typically obtained as a clean oil requiring no further purification.

Protocol B: Comparative Stability Assay (NMR)

Rationale: This self-validating protocol allows you to quantify the half-life (


) of both species under identical aqueous conditions.

Materials:

  • Compound (Cl and F analogs)[2][1][3]

  • Solvent:

    
     (acetonitrile-d3)
    
  • Buffer:

    
     phosphate buffer (pH 7.4)
    

Procedure:

  • Dissolve 10 mg of the substrate in 0.5 mL

    
    .
    
  • Add 0.1 mL of

    
     buffer. Shake immediately.
    
  • Time T=0: Acquire

    
     NMR immediately. Focus on the 
    
    
    
    -methylene protons (
    
    
    ).
    • Chloride shift: Typically ~3.8–4.0 ppm.

    • Sulfonic Acid (hydrolysis product) shift: Shifted upfield (~3.0–3.2 ppm).

  • Monitoring: Acquire spectra at 15 min, 1 hr, 6 hr, and 24 hr.

  • Analysis: Integrate the starting material peak vs. the product peak to calculate % remaining.

Expected Outcome:

  • Chloride: >50% hydrolysis observed within 1–2 hours (depending on pH/temp).

  • Fluoride: >95% intact after 24 hours.

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the conversion of the unstable chloride to the stable fluoride and its subsequent "SuFEx" activation.

SuFEx_Pathway Cl Methyl 3-(chlorosulfonyl) propanoate (Unstable Precursor) F Methyl 3-(fluorosulfonyl) propanoate (Stable 'Sleeping Giant') Cl->F KHF2 / MeCN (Cl-F Exchange) Acid Sulfonic Acid (Hydrolysis Product) Cl->Acid H2O / Moisture (Fast Hydrolysis) F->Acid H2O (pH 7) (Very Slow) SuFEx Sulfonamide/Sulfonate (Stable Linkage) F->SuFEx Nucleophile + Activation (Si-R or H-bond)

Caption: Transformation of the unstable chloride to the stable fluoride, which resists hydrolysis but reacts selectively under SuFEx conditions.

Diagram 2: Stability Decision Matrix

Use this flowchart to determine which reagent fits your experimental needs.

Stability_Matrix Start Start: Choose Reagent Q1 Is the reaction environment strictly anhydrous? Start->Q1 Q2 Do you need selective protein/bio-labeling? Q1->Q2 No (Aqueous/Air) UseCl Use Sulfonyl Chloride (Fast, Non-selective) Q1->UseCl Yes Q2->UseCl No (Simple Synthesis) UseF Use Sulfonyl Fluoride (Stable, SuFEx Selective) Q2->UseF Yes

Caption: Decision matrix for selecting between sulfonyl chloride and sulfonyl fluoride based on reaction conditions.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine Adducts." Angewandte Chemie. Link

  • Ambeed. "Methyl 3-(chlorosulfonyl)propanoate Product Data & Safety." Ambeed.com. Link

  • A2B Chem. "Methyl 3-sulfopropanoate (Fluorosulfonyl Analog) Product Record." A2BChem.com. Link

  • Jones, L. H. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Medicinal Chemistry. Link

Sources

Comparative

The SuFEx Advantage: A Technical Guide to Sulfonyl Fluorides

Executive Summary For decades, sulfonyl chlorides (SCs) were the standard electrophiles for sulfonamide synthesis and protein modification. However, their high volatility, rapid hydrolytic decomposition, and indiscrimina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, sulfonyl chlorides (SCs) were the standard electrophiles for sulfonamide synthesis and protein modification. However, their high volatility, rapid hydrolytic decomposition, and indiscriminate reactivity with nucleophiles have limited their utility in complex biological environments.

This guide details the technical superiority of Sulfonyl Fluorides (SFs) .[1] Powered by Sulfur-Fluoride Exchange (SuFEx) chemistry, SFs represent a paradigm shift: they are thermodynamically stable "sleeping giants" that remain inert until specifically activated. This document provides the mechanistic grounding, comparative data, and experimental protocols required to transition from chloride-based to fluoride-based workflows in drug discovery and chemical biology.

Part 1: Thermodynamic & Kinetic Stability

The primary advantage of SFs lies in the unique nature of the S(VI)–F bond. Unlike the S(VI)–Cl bond, which is prone to heterolytic cleavage and rapid hydrolysis, the S–F bond possesses high bond dissociation energy and resistance to reduction.[2][3]

Comparative Metrics: SF vs. SC

The following table summarizes the physicochemical differences that dictate the superior performance of SFs.

FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)Impact on Workflow
Bond Dissociation Energy ~46 kcal/mol~90 kcal/molSFs resist thermal decomposition; SCs degrade.
Hydrolytic Stability Low (Minutes to Hours)High (Days to Weeks)SFs are stable in aqueous buffers (pH 7.4); SCs hydrolyze rapidly.
Redox Stability Susceptible to reductionResistant to reductionSFs are compatible with reductive cellular environments (e.g., Glutathione).[3]
Selectivity Indiscriminate (Reacts with H₂O, amines)Context-Specific (SuFEx)SFs require activation (Si, Ca²⁺, or protein microenvironment).
Mechanistic Insight: The "Sleeping Giant"

Sulfonyl fluorides possess a unique stability-reactivity profile.[3][4][5] The fluorine atom is small, highly electronegative, and forms a strong bond with sulfur. However, the S–F bond is highly polarizable.[2] This allows the molecule to remain inert (stable) in the presence of water and oxygen but react rapidly when "activated" by specific conditions—such as the presence of a silyl ether (Si–O) or a stabilizing protein microenvironment.

Part 2: The SuFEx Revolution (Mechanism)

The transition to SFs is largely driven by K. Barry Sharpless’s reintroduction of SuFEx chemistry. Unlike SCs, which react via messy nucleophilic attacks, SFs undergo a defined exchange mechanism.

Diagram 1: Comparative Reactivity Pathways

The following diagram contrasts the chaotic hydrolysis of SCs with the targeted SuFEx activation of SFs.

SuFEx_Mechanism cluster_0 Sulfonyl Chloride (Legacy) cluster_1 Sulfonyl Fluoride (SuFEx) SC R-SO2-Cl Water H2O / Nucleophiles SC->Water Hydrolysis Rapid Hydrolysis (Sulfonic Acid) Water->Hydrolysis Fast OffTarget Non-Specific Adducts Water->OffTarget Chaos SF R-SO2-F (Sleeping Giant) Activator Activator (Si-R / Protein Pocket) SF->Activator TS Transition State (Pentacoordinate Sulfur) Activator->TS Activation Product Stable Sulfonamide or Covalent Adduct TS->Product Specificity

Caption: Figure 1. SCs suffer from rapid hydrolysis (Red), while SFs (Green) remain inert until activated via SuFEx pathways.

Part 3: Chemical Biology & Drug Discovery Applications

In drug development, "Targeted Covalent Inhibitors" (TCIs) are resurging. SCs are generally too reactive for systemic use, often causing immunotoxicity by labeling random plasma proteins.

SFs offer "Goldilocks" reactivity :

  • Metabolic Stability: They survive plasma circulation.

  • Context Specificity: They only react when positioned precisely within a protein binding pocket where specific residues (Tyrosine, Lysine, Serine, Histidine) and local pH environments catalyze the fluoride departure.

Key Application: Chemoproteomic Profiling.[6] SF probes can be used to map the "ligandable" proteome in live cells, identifying pockets that are accessible to drug binding without destroying the cell via toxicity.

Part 4: Experimental Protocols

To adopt SFs, researchers must often convert commercially available SCs. The following protocol is a robust, self-validating method for this conversion using Potassium Bifluoride (KHF₂).[7]

Protocol: Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

Objective: Convert R-SO₂Cl to R-SO₂F with >90% yield.

Reagents:

  • Starting Sulfonyl Chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv) - Caution: Corrosive

  • Acetonitrile (MeCN) / Water (1:1 mixture)

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Dissolution Dissolve R-SO2Cl in MeCN Step2 Step 2: Activation Add satd. aq. KHF2 dropwise Step1->Step2 Step3 Step 3: Reaction Stir at RT (2-4 hours) Monitor via TLC/LCMS Step2->Step3 Step4 Step 4: Extraction Dilute with EtOAc, Wash with H2O Step3->Step4 Step5 Step 5: Purification Concentrate & Filter (Silica plug) Step4->Step5

Caption: Figure 2. Robust biphasic synthesis protocol for converting Sulfonyl Chlorides to Sulfonyl Fluorides.

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfonyl chloride (1 mmol) in Acetonitrile (2 mL).

  • Addition: Prepare a saturated aqueous solution of KHF₂ (approx 4M). Add 0.5 mL of this solution dropwise to the reaction mixture.

  • Reaction: Stir vigorously at room temperature. The biphasic nature requires good mixing.

  • Monitoring (Self-Validation):

    • TLC: SFs typically have higher R_f values than their SC counterparts due to lower polarity.

    • ¹⁹F NMR: A diagnostic singlet (or multiplet depending on R) will appear around +65 ppm (relative to CFCl₃).

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove excess fluoride), dry over MgSO₄, and concentrate. Most SFs are stable enough to be purified by standard silica gel chromatography.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Nature Reviews Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[8] Chemical Science. [Link]

  • Sun, H., et al. (2018). Rational Design of Covalent Kinase Inhibitors Using Sulfonyl Fluoride Probes. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Comparison of SuFEx and CuAAC click chemistry

Topic: Beyond the Triazole: A Comparative Technical Guide to CuAAC and SuFEx Click Chemistries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Beyond the Triazole: A Comparative Technical Guide to CuAAC and SuFEx Click Chemistries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For over two decades, "Click Chemistry" has been synonymous with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] It revolutionized bioconjugation by providing a reaction that is modular, wide in scope, and stereospecific. However, the requirement for a copper catalyst and the formation of a rigid triazole linker limit its utility in certain biological and materials applications.

Enter Sulfur-Fluoride Exchange (SuFEx), often termed "Click Chemistry Gen 2."[2] By exploiting the unique stability-reactivity paradox of the S(VI)-F bond, SuFEx offers a metal-free alternative that creates flexible, distinct linkages (sulfates and sulfamates) closer to natural phosphodiester bonds.

This guide objectively compares these two powerhouses, moving beyond basic definitions to analyze reaction kinetics, thermodynamic driving forces, and practical experimental protocols.

Part 1: Mechanistic Architecture

To choose the right tool, one must understand the "engine" driving the reaction.

The Thermodynamic Drivers
  • CuAAC: Driven by the massive enthalpy of formation (

    
     kcal/mol) of the aromatic triazole ring. It is an irreversible fusion of two high-energy components.
    
  • SuFEx: Driven by the "Silicon-Oxygen" bond formation (in silyl ether exchange).[3] The S-F bond is stable, but the Si-F bond is the strongest single bond in chemistry (

    
     kcal/mol). SuFEx trades a stable S-F bond for an even stronger Si-F bond, locking the new S-O connection in place.
    
Visualizing the Pathways

ClickMechanisms cluster_CuAAC CuAAC: The Catalytic Cycle cluster_SuFEx SuFEx: Silyl Ether Exchange Cu_I Cu(I) Catalyst Cu_Acetylide Cu-Acetylide Intermediate Cu_I->Cu_Acetylide Coordination Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide (R-N3) Metallacycle Metallacycle (Rate Limiting) Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction Triazole->Cu_I Catalyst Turnover SulfonylF Sulfonyl Fluoride (R-SO2F) Pentacoordinate Pentacoordinate Sulfur Transition SulfonylF->Pentacoordinate SilylEther Silyl Ether (R'-O-SiR3) SilylEther->Pentacoordinate Nucleophilic Attack Activation Activation (DBU/BEMP/F-) Activation->Pentacoordinate Catalysis Sulfate Sulfate/Sulfonate Linkage Pentacoordinate->Sulfate SiF_Byproduct Silyl Fluoride (Thermodynamic Sink) Pentacoordinate->SiF_Byproduct Driving Force

Figure 1: Comparative mechanistic flow. CuAAC relies on metal coordination to lower activation energy, while SuFEx relies on the thermodynamic sink of Si-F bond formation.

Part 2: Performance Matrix

The following data aggregates typical performance metrics observed in chemical biology and medicinal chemistry applications.

FeatureCuAAC (Azide-Alkyne) SuFEx (Sulfonyl Fluoride)
Reaction Kinetics (

)
Fast (

with ligand)
Tunable (Slow latent

Fast activated)
Linker Geometry Rigid, planar (Triazole)Flexible, tetrahedral (Sulfate/Sulfamide)
Catalyst Requirement Mandatory: Cu(I) (Toxic to live cells)Optional: DBU/BEMP (or protein-templated)
Biocompatibility Low (unless Cu-free SPAAC is used)High (S-F is stable in plasma/lysates)
Hydrolytic Stability Extreme (Resistant to metabolic cleavage)High (Sulfonamides) to Moderate (Sulfates)
Chemical Space Bioorthogonal (No natural azides/alkynes)"Connective" (Mimics phosphodiesters/amides)
Primary Limitation Copper toxicity; Catalyst removalElectrophilicity must be tuned to avoid off-targets

Part 3: Experimental Protocols

Protocol A: Biocompatible CuAAC (The "Ligand-Assisted" Method)

Context: Labeling a protein with a fluorophore where copper toxicity must be minimized.

The Challenge: Free Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins and kill cells. The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that shields the copper while maintaining catalytic activity.[4]

Reagents:

  • CuSO4 (20 mM) in water.

  • THPTA Ligand (50 mM) in water.

  • Sodium Ascorbate (100 mM) (Freshly prepared—critical!).

  • Aminoguanidine (100 mM) (Optional: prevents protein-dehydroascorbate crosslinking).

Workflow:

  • Premix Catalyst (The "Blue to Colorless" Check):

    • Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA).

    • Self-Validation: The solution should remain clear blue. If it precipitates, your ligand is degraded.

  • Assembly:

    • Add Protein-Alkyne (50 µM) and Azide-Fluorophore (100 µM) to PBS buffer.

    • Add the Cu/THPTA premix (Final Cu conc: 100 µM).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 2.5 mM).

    • Self-Validation: The solution may turn slightly yellow (ascorbate oxidation) but should not turn brown/black (copper precipitation).

  • Incubation: 1 hour at Room Temp, protected from light.

  • Quench: Add EDTA (5 mM) to strip the copper before analysis.

Protocol B: SuFEx via Silyl Ether Exchange (The "Si-O" Driver)

Context: Creating a polymer or linking two small molecules without metal.

The Challenge: S-F bonds are incredibly stable. They will not react with plain alcohols efficiently. The Solution: Activate the alcohol as a Silyl Ether (TMS/TBDMS) . The fluoride "loves" the silicon, pulling the reaction forward.

Reagents:

  • Sulfonyl Fluoride (R-SO2F) .

  • Silyl Ether (R'-O-TMS) .

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (20 mol%).

  • Solvent: Acetonitrile (MeCN).

Workflow:

  • Preparation: Dissolve Sulfonyl Fluoride (1.0 eq) and Silyl Ether (1.1 eq) in MeCN.

  • Initiation: Add DBU (0.2 eq).

  • Monitoring (The "Fluoride Shift" Check):

    • Self-Validation (Critical): Monitor via 19F NMR .

    • Start: Distinct signal for R-SO2F (typically +60 to +40 ppm).

    • End: Disappearance of the SO2F signal and appearance of TMS-F (approx -156 ppm) or gaseous SiF4.

    • Note: If you do not see the TMS-F species or loss of SO2F, the reaction has stalled (likely due to wet solvent—water kills the silyl ether).

  • Purification: Evaporate solvent. The byproduct (TMS-F) is volatile (bp 16°C), meaning the reaction is often "self-purifying."

Part 4: Decision Logic & Application Guide

When should you deploy SuFEx over the established CuAAC? Use this decision matrix.

DecisionMatrix Start Select Chemistry Strategy BioSystem Is this a live biological system? Start->BioSystem CovalentDrug Goal: Covalent Inhibition? BioSystem->CovalentDrug No (In Vitro/Chem) SPAAC_Route Use SPAAC (Cu-Free) BioSystem->SPAAC_Route Yes (Live Cells) Rigidity Is linker rigidity required? CovalentDrug->Rigidity No (Labeling) SuFEx_Route Use SuFEx (Target Tyr/Lys) CovalentDrug->SuFEx_Route Yes (ABPP/Warheads) CuAAC_Route Use CuAAC (+ Ligands) Rigidity->CuAAC_Route Yes (e.g., DNA Stacking) Rigidity->SuFEx_Route No (Polymer/Flexibility)

Figure 2: Decision matrix for selecting click chemistry methodology based on biological constraints and structural requirements.

Critical Analysis: The "Why" Behind the Choice
  • Drug Discovery (ABPP):

    • Winner:SuFEx.

    • Reasoning: Sulfonyl fluorides can be tuned to react specifically with Tyrosine or Lysine residues in protein binding pockets. This allows for Activity-Based Protein Profiling (ABPP) , identifying "druggable" hotspots that CuAAC cannot probe because azides/alkynes are inert to amino acids.

  • DNA/RNA Synthesis:

    • Winner:CuAAC.

    • Reasoning: The triazole ring mimics the geometry of the DNA base pairs and can participate in pi-stacking, stabilizing the helix. The flexible sulfate linker of SuFEx disrupts this structure.

  • Materials Science (Polymers):

    • Winner:SuFEx.

    • Reasoning: SuFEx allows for the creation of Polysulfates (similar to Polycarbonates but chemically distinct). The volatility of the TMS-F byproduct makes it ideal for step-growth polymerization where high purity is required without chromatography.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5][6] Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Sources

Comparative

A Comparative Guide to the Reactivity Profile of Methyl 3-(fluorosulfonyl)propanoate and its Aromatic Analogs

Introduction: The Nuanced World of Covalent Modifiers In the landscape of modern drug discovery and chemical biology, the use of covalent modifiers has seen a resurgence, offering a powerful strategy to achieve prolonged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuanced World of Covalent Modifiers

In the landscape of modern drug discovery and chemical biology, the use of covalent modifiers has seen a resurgence, offering a powerful strategy to achieve prolonged and often enhanced biological effects. Among the diverse electrophilic warheads employed for this purpose, sulfonyl fluorides (SFs) have emerged as a particularly versatile class. Their unique "Goldilocks" reactivity—sufficiently stable for biological applications yet reactive enough to form covalent bonds with specific nucleophilic amino acid residues—has made them a subject of intense research.[1] This guide provides an in-depth comparison of the reactivity profiles of an aliphatic sulfonyl fluoride, methyl 3-(fluorosulfonyl)propanoate, and its aromatic counterparts, offering insights into their respective advantages and applications.

The choice between an aliphatic and an aromatic sulfonyl fluoride is not merely a matter of synthetic convenience; it is a critical decision that profoundly impacts the reactivity, selectivity, and overall suitability of the molecule for a given biological target. This guide will delve into the electronic and steric factors that govern these differences, supported by a discussion of relevant experimental data and protocols for their evaluation.

The Fundamental Chemistry of Sulfonyl Fluorides

Sulfonyl fluorides are characterized by a sulfur(VI) center double-bonded to two oxygen atoms, single-bonded to a carbon atom (in the case of sulfonyl fluorides), and single-bonded to a fluorine atom. Their utility as covalent modifiers stems from the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been championed as a next-generation "click chemistry".[2] The S-F bond, while thermodynamically strong, can be activated within the microenvironment of a protein's binding pocket, leading to a highly specific reaction with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine.[1][2]

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products R_SO2F Sulfonyl Fluoride (R-SO₂F) TS Activated Complex in Protein Binding Pocket R_SO2F->TS Binding & Activation Protein_Nu Protein Nucleophile (Protein-Nu-H) Protein_Nu->TS Covalent_Adduct Covalent Adduct (Protein-Nu-SO₂R) TS->Covalent_Adduct Covalent Bond Formation HF Hydrogen Fluoride (HF) TS->HF Leaving Group Departure

Aromatic Sulfonyl Fluorides: The Established Workhorses

Aromatic sulfonyl fluorides, such as phenylsulfonyl fluoride and its derivatives, have been the most extensively studied and utilized class of SF-based covalent modifiers. Their rigid structure and the ability to tune their reactivity through the installation of electron-withdrawing or -donating groups on the aromatic ring have made them invaluable tools in chemical biology.

Reactivity Profile

The reactivity of aromatic sulfonyl fluorides is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity. This tunability allows for the fine-tuning of the warhead's potency and selectivity.[3]

Aromatic sulfonyl fluorides are generally considered to be more resistant to hydrolysis than their alkyl counterparts.[4] This enhanced stability is a significant advantage in aqueous biological systems, as it minimizes off-target reactions with water and increases the likelihood of the desired covalent modification of the target protein.

Target Selectivity

Aromatic sulfonyl fluorides have been shown to react with a broad range of nucleophilic amino acid residues. The specific residue targeted is often dictated by the local environment of the protein's binding pocket, which can significantly lower the pKa of a particular residue, rendering it more nucleophilic.

Methyl 3-(fluorosulfonyl)propanoate: An Aliphatic Alternative

Methyl 3-(fluorosulfonyl)propanoate represents a simple, yet functionally distinct, aliphatic sulfonyl fluoride. Its flexible, non-aromatic backbone presents a different set of steric and electronic properties compared to its aromatic cousins.

Reactivity Profile

Aliphatic sulfonyl fluorides are generally considered to be less reactive than their electronically activated aromatic counterparts.[5] The absence of an electron-withdrawing aromatic system results in a less electrophilic sulfur center. However, the reactivity of aliphatic sulfonyl fluorides can be influenced by the presence of neighboring functional groups. In the case of methyl 3-(fluorosulfonyl)propanoate, the ester moiety may have a modest electron-withdrawing effect, potentially influencing its reactivity.

A notable aspect of some alkyl sulfonyl fluorides is their potential to undergo alternative reaction pathways, such as defluorosulfonylation, especially with sterically hindered substrates.[5] This highlights that the reactivity of aliphatic sulfonyl fluorides is not always a simple case of nucleophilic substitution at the sulfur atom.

Comparative Reactivity and Stability: A Data-Driven Perspective
Compound ClassRepresentative CompoundReactivity with NucleophilesHydrolytic StabilityKey Characteristics
Aliphatic Methyl 3-(fluorosulfonyl)propanoate (and other simple alkyl SFs)Generally moderate reactivity. Can be less reactive than activated aromatic SFs.[5][6]Generally lower than aromatic SFs.[4]Flexible scaffold; reactivity less tunable by remote substituents.
Aromatic Phenylsulfonyl fluorideModerate reactivity, tunable by substituents.Generally high, especially with electron-neutral or -donating groups.[4]Rigid scaffold; reactivity is highly tunable via electronic effects.
Aromatic (Activated) p-Toluenesulfonyl fluorideHigher reactivity due to electron-withdrawing groups.[3]Lower than less activated aromatic SFs, but often sufficient for biological use.[3]Potent covalent modifiers; may have higher off-target reactivity.

Experimental Protocols for Assessing Reactivity

To empirically determine the reactivity profile of a novel sulfonyl fluoride, a series of standardized experiments can be performed.

Protocol 1: Determination of Second-Order Rate Constants with a Model Nucleophile

This protocol describes the determination of the second-order rate constant for the reaction of a sulfonyl fluoride with a model nucleophilic amino acid, N-α-acetyl-L-lysine.

Materials:

  • Sulfonyl fluoride of interest (e.g., methyl 3-(fluorosulfonyl)propanoate or an aromatic analog)

  • N-α-acetyl-L-lysine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of the sulfonyl fluoride (10 mM in ACN) and N-α-acetyl-L-lysine (100 mM in PBS).

  • In a series of HPLC vials, prepare reaction mixtures containing the sulfonyl fluoride (final concentration 0.5 mM) and N-α-acetyl-L-lysine (final concentrations ranging from 5 mM to 50 mM) in PBS with a final ACN concentration of 5% (v/v).

  • Initiate the reactions by adding the sulfonyl fluoride stock solution.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% formic acid in ACN.

  • Analyze the samples by HPLC to monitor the disappearance of the sulfonyl fluoride peak.

  • Determine the observed pseudo-first-order rate constant (k_obs) for each concentration of N-α-acetyl-L-lysine by plotting the natural logarithm of the sulfonyl fluoride concentration versus time.

  • Calculate the second-order rate constant (k₂) by plotting k_obs versus the concentration of N-α-acetyl-L-lysine. The slope of this line is k₂.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_SF Prepare Stock Sulfonyl Fluoride Mix Mix Reactants in HPLC Vials Stock_SF->Mix Stock_Lys Prepare Stock N-α-acetyl-L-lysine Stock_Lys->Mix Initiate Initiate Reaction Mix->Initiate Quench Quench at Time Points Initiate->Quench HPLC HPLC Analysis Quench->HPLC Calc_k_obs Calculate k_obs HPLC->Calc_k_obs Calc_k2 Calculate k₂ Calc_k_obs->Calc_k2

Protocol 2: Assessment of Hydrolytic Stability

This protocol outlines a method to assess the hydrolytic stability of a sulfonyl fluoride in a physiologically relevant buffer.

Materials:

  • Sulfonyl fluoride of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the sulfonyl fluoride (10 mM in ACN).

  • Prepare a reaction mixture of the sulfonyl fluoride (final concentration 0.1 mM) in PBS with a final ACN concentration of 5% (v/v).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench with an equal volume of ACN.

  • Analyze the samples by HPLC to monitor the disappearance of the sulfonyl fluoride peak.

  • Calculate the half-life (t₁/₂) of the sulfonyl fluoride by plotting the natural logarithm of its concentration versus time and determining the time at which the concentration has decreased by 50%.

Conclusion: Selecting the Right Tool for the Job

The choice between methyl 3-(fluorosulfonyl)propanoate and its aromatic analogs is a strategic one that should be guided by the specific requirements of the biological target and the desired properties of the covalent modifier.

Aromatic sulfonyl fluorides offer the advantage of tunable reactivity and generally higher hydrolytic stability, making them excellent choices for initial probe development and for targets where a high degree of reactivity is required. The ability to modify the aromatic ring provides a straightforward handle for structure-activity relationship (SAR) studies.

Methyl 3-(fluorosulfonyl)propanoate , as a representative aliphatic sulfonyl fluoride, provides a more flexible and potentially more "drug-like" scaffold. While likely less reactive than activated aromatic systems, its moderate reactivity may offer a superior selectivity profile, minimizing off-target effects. Its greater conformational flexibility could also be advantageous in accessing binding pockets that are not well-suited for rigid aromatic structures.

Ultimately, the selection of the optimal sulfonyl fluoride warhead will depend on a careful balance of reactivity, stability, and selectivity. The experimental protocols outlined in this guide provide a framework for making these critical assessments, enabling researchers to make informed decisions in the design and application of novel covalent modifiers.

References

  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685-9695. [Link]

  • Zheng, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6419. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56. [Link]

  • Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2737-2746. [Link]

  • Moran, J., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]

  • Gembus, V., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46), e202203381. [Link]

  • Tlili, A., & Billard, T. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

Sources

Validation

Bioorthogonality of Methyl 3-(fluorosulfonyl)propanoate in cell lysate

An In-Depth Comparison Guide to the Bioorthogonality of Methyl 3-(fluorosulfonyl)propanoate in Cell Lysates Executive Summary In the rapidly evolving landscape of chemoproteomics and targeted covalent inhibitors (TCIs),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Bioorthogonality of Methyl 3-(fluorosulfonyl)propanoate in Cell Lysates

Executive Summary

In the rapidly evolving landscape of chemoproteomics and targeted covalent inhibitors (TCIs), the selection of an optimal electrophilic warhead dictates the success of target identification. Methyl 3-(fluorosulfonyl)propanoate (M3FP) has emerged as a premier aliphatic sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides an objective, data-supported comparison of M3FP against traditional electrophiles, detailing the mechanistic causality behind its superior bioorthogonality in complex cell lysates.

The Mechanistic Basis of Aliphatic SuFEx Bioorthogonality

To understand why M3FP excels in a chaotic environment like a cell lysate, we must examine the physical chemistry of the S(VI)-F bond. Unlike traditional electrophiles that rely on intrinsic chemical instability to drive covalent bonding, SuFEx reagents are essentially inert to aqueous hydrolysis, reduction, and oxidation under physiological conditions [1].

The bioorthogonality of M3FP is governed by proximity-driven activation . In a bulk aqueous lysate, the S(VI) center is sterically shielded and electronically stable. However, when M3FP docks into a folded protein's microenvironment, two critical events occur:

  • Desolvation: The exclusion of water lowers the dielectric constant, increasing the nucleophilicity of local amino acid side chains (Tyr, Lys, Ser, His) [3].

  • Transition State Stabilization: Hydrogen bonding from the protein backbone to the sulfonyl oxygens or the leaving fluoride ion activates the S-F bond, facilitating nucleophilic attack.

Because M3FP is an aliphatic sulfonyl fluoride, it possesses a smaller steric footprint compared to bulky aryl sulfonyl fluorides, allowing it to penetrate deeper binding pockets without sacrificing its remarkable aqueous stability [4].

Objective Performance Comparison: M3FP vs. Alternative Warheads

When profiling proteins in cell lysates, researchers typically choose between chloroacetamides, acrylamides, and various SuFEx reagents. Table 1 summarizes the quantitative performance of these warheads based on established chemoproteomic literature.

Table 1: Quantitative Comparison of Electrophilic Warheads in Cell Lysate

Warhead ClassRepresentative MotifLysate Half-Life (

)
Primary Target ResiduesOff-Target BackgroundBioorthogonality Profile
Chloroacetamide

-Chloroacetamide
< 1 hourCys> 40%Low: Highly reactive; depletes rapidly; high non-specific labeling [2].
Acrylamide Michael Acceptor4 - 6 hoursCys15 - 20%Moderate: Prone to glutathione (GSH) scavenging and oxidative metabolism [2].
Aliphatic Sulfonyl Fluoride M3FP > 24 hours Ser, Tyr, Lys, His < 5% High: Context-dependent reactivity; inert to free amino acids[3, 4].
Aryl Fluorosulfate Aryl-OSF> 48 hoursTyr, Lys< 1%Very High: Exceptionally stable, but often too inert without strong target affinity [1].
The Logical Relationship of Reactivity

The success of a chemoproteomic probe relies on threading the needle between reactivity and selectivity. Chloroacetamides react indiscriminately with surface cysteines, creating massive background noise. Acrylamides are highly restricted to cysteine and suffer from off-target Michael addition. M3FP provides a "Goldilocks" solution: it expands the targetable residue scope beyond cysteine while remaining entirely dependent on the protein's 3D structure for activation.

Reactivity Lysate Cell Lysate (Complex Proteome) C Chloroacetamides High Background Lysate->C Non-specific A Acrylamides GSH Scavenging Lysate->A Cys-only M Methyl 3-(fluorosulfonyl)propanoate Proximity-Activated Lysate->M Bioorthogonal O Aryl Fluorosulfates Highly Inert Lysate->O Low yield

Reactivity spectrum of electrophilic warheads in complex cell lysates.

Experimental Methodology: Self-Validating In-Lysate Labeling

To ensure absolute scientific integrity, any chemoproteomic protocol utilizing M3FP must be a self-validating system . Because M3FP relies on the 3D microenvironment of a folded protein to react, introducing a denatured control proves that the labeling is structure-dependent (bioorthogonal) rather than a result of indiscriminate chemical reactivity.

Step-by-Step Protocol: Chemoproteomic Profiling with M3FP

Phase 1: Native Lysis & Control Generation

  • Harvest cells (e.g., HEK293 or HeLa) and wash twice with ice-cold PBS.

  • Lyse cells using a Dounce homogenizer in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Causality: Avoid SDS or harsh detergents at this stage to preserve the catalytic/binding pockets required for SuFEx activation.

  • Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the supernatant and normalize protein concentration to 2 mg/mL.

  • Self-Validation Step: Split the lysate into two aliquots. Boil Aliquot B at 95°C for 10 minutes with 1% SDS to intentionally denature the proteome. Aliquot A remains native.

Phase 2: Probe Incubation 5. Treat both Aliquot A (Native) and Aliquot B (Denatured) with 10 µM of an alkyne-functionalized M3FP derivative (or M3FP combined with a competitive inhibitor for displacement mapping). 6. Incubate at 37°C for 2 hours. Causality: M3FP's high aqueous stability allows for extended incubation times without the probe degrading, ensuring maximum thermodynamic equilibration.

Phase 3: Bioorthogonal Readout (CuAAC) 7. Add 1% SDS to Aliquot A to quench the reaction and unfold the proteins, exposing the covalently modified residues. 8. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: 100 µM Cyanine5-Azide (or Biotin-Azide), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature. 9. Precipitate proteins using cold methanol/chloroform to remove unreacted fluorophore. 10. Resuspend and analyze via SDS-PAGE (In-gel fluorescence) or LC-MS/MS.

Expected Result: Aliquot A will show distinct, sharp bands corresponding to specific protein targets. Aliquot B (the boiled control) will be completely blank, proving the strict bioorthogonality and structure-dependence of the M3FP warhead.

Protocol N1 1. Native Lysis Preserves 3D Microenvironment N2 2. M3FP Incubation Context-Dependent Binding N1->N2 N3 3. Denaturation Quenches Unreacted Probe N2->N3 N4 4. CuAAC Click Fluorophore/Biotin Attachment N3->N4 N5 5. LC-MS/MS Target Identification N4->N5

Step-by-step chemoproteomic workflow utilizing M3FP in native cell lysates.

Conclusion

Methyl 3-(fluorosulfonyl)propanoate represents a paradigm shift in chemoproteomic target profiling. By leveraging the unique physical chemistry of aliphatic SuFEx, M3FP bypasses the limitations of hyper-reactive chloroacetamides and easily-scavenged acrylamides. Its ability to remain completely inert in cell lysate until activated by a specific protein microenvironment makes it an unparalleled tool for researchers mapping new covalent drug targets.

References

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(fluorosulfonyl)propanoate

As a Senior Application Scientist, I recognize that the transition from traditional cross-coupling to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery and materials science. Methyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from traditional cross-coupling to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery and materials science. Methyl 3-(fluorosulfonyl)propanoate (CAS: 1934437-67-8) is a highly versatile, bifunctional SuFEx hub[1].

However, the very electrophilic nature that makes the fluorosulfonyl (–SO₂F) warhead so synthetically valuable also dictates strict safety and logistical protocols[2][3]. While this liquid/solid reagent is significantly safer to handle than its gaseous precursor, sulfuryl fluoride (SO₂F₂), it remains corrosive, moisture-sensitive, and capable of releasing toxic hydrofluoric acid (HF) upon uncontrolled hydrolysis or thermal decomposition[4][5].

The following guide provides a self-validating system for the safe handling, reaction execution, and disposal of Methyl 3-(fluorosulfonyl)propanoate, ensuring both scientific integrity and operator safety.

Risk Assessment & Chemical Causality

To handle fluorosulfonyl compounds safely, one must understand their reactivity profile. The S–F bond is kinetically stable under neutral conditions but becomes highly reactive in the presence of specific catalysts (e.g., DBU, BTMG) or strong nucleophiles[3].

  • Corrosivity & Tissue Damage: If the reagent contacts mucous membranes or the aqueous environment of the eyes, it undergoes rapid hydrolysis, releasing localized HF and sulfonic acids[6]. This causes severe, deep-tissue chemical burns.

  • Toxicity: Inhalation of aerosols or vapors can lead to destructive irritation of the upper respiratory tract[6].

  • Alkaline Hydrolysis: In basic solutions, the –SO₂F group undergoes a controlled pseudo first-order kinetic hydrolysis, yielding a benign sulfonate and a fluoride salt[7][8]. This principle forms the foundation of our quenching and disposal strategy.

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling concentrated fluorosulfonyl reagents. The following table outlines the mandatory protective matrix and the mechanistic causality behind each requirement.

PPE CategorySpecification & MaterialCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene (8+ mil).Nitrile provides tactile dexterity; Neoprene provides superior chemical resistance against fluorinated electrophiles and potential HF byproducts[4].
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate face shield.The –SO₂F group can cause irreversible corneal damage upon contact. A face shield prevents aerosolized droplets from reaching the face[4][6].
Body Protection Flame-resistant (FR) lab coat + chemical-resistant apron (Polyethylene/Neoprene).Prevents skin exposure during accidental spills. The apron provides an impermeable barrier against corrosive liquids[5].
Respiratory Handling MUST occur in a certified fume hood (face velocity 80-100 fpm).Prevents inhalation of toxic vapors or HF gas generated via accidental hydrolysis with ambient moisture[5][6].

Operational Plan: Step-by-Step Methodology

Every protocol involving Methyl 3-(fluorosulfonyl)propanoate must be executed with precision to prevent premature degradation and ensure high-yielding SuFEx ligations.

Phase 1: Pre-Operation & Setup
  • Atmospheric Control: Ensure the reaction vessel is thoroughly dried (oven-dried at 120°C) and purged with inert gas (Argon or N₂)[4]. Moisture is the primary enemy of the –SO₂F group, leading to yield-killing hydrolysis.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., DMF, DCM, or MeCN) stored over activated molecular sieves.

  • Emergency Staging: Verify that a calcium gluconate gel (for HF exposure) and an emergency eyewash station are within 10 seconds of the workspace[4][6].

Phase 2: Handling & Transfer
  • Syringe Technique: Use gas-tight syringes or positive displacement pipettes for transferring the reagent. Avoid glass pipettes, as trace HF impurities can etch the glass over time.

  • Temperature Control: Perform additions at 0°C to 4°C to control the exothermic nature of the initial mixing, especially if amine nucleophiles are present[2].

  • Sealing: Immediately flush the reagent bottle with Argon and seal it tightly with Parafilm. Store at 2–8°C in a desiccator to prevent degradation[4][5].

Phase 3: Reaction Quenching & Workup
  • Avoid Direct Water: Never quench a concentrated SuFEx reaction directly with pure water, as the localized exothermic hydrolysis can vaporize HF[9].

  • Alcoholic Quench: Slowly add a high-boiling alcohol (e.g., Isopropanol) to the reaction mixture at 0°C to consume unreacted electrophiles[9].

  • Basic Hydrolysis: Follow with the dropwise addition of an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). This drives the alkaline hydrolysis of the fluorosulfonyl group, safely converting it into sodium fluoride (NaF) and a water-soluble sodium sulfonate[7][9].

Reactivity Hub Methyl 3-(fluorosulfonyl)propanoate (Electrophilic Hub) Product Stable SuFEx Adduct + Scavenged HF Hub->Product + Nucleophile Toxic Sulfonic Acid + Toxic HF Gas Hub->Toxic + H2O SafeWaste Sodium Sulfonate + NaF (Aqueous) Hub->SafeWaste + Base Amine Target Amine/Phenol (SuFEx Catalysis) Amine->Product Water Uncontrolled Moisture (Accidental Hydrolysis) Water->Toxic Base Controlled Quench (Aq. NaOH / iPrOH) Base->SafeWaste

Caption: Chemical causality pathway mapping SuFEx reactivity versus controlled and uncontrolled hydrolysis.

Spill Management & Disposal Plan

In the event of a spill, standard organic solvent cleanup procedures are inadequate. The primary goal is to neutralize the fluorosulfonyl group without generating hazardous aerosols.

Spill Containment Protocol
  • Isolate: Evacuate the immediate area and ensure the fume hood sash is pulled down to maximize exhaust velocity[5].

  • Neutralize: Do not use water or acidic binders. Cover the spill heavily with Calcium Carbonate (CaCO₃) or a specialized basic spill absorbent[9]. The calcium ions will react with any liberated fluoride to form insoluble, safe Calcium Fluoride (CaF₂).

  • Collect: Using non-sparking plastic tools, sweep the neutralized powder into a highly durable, sealable polyethylene container[5][10].

  • Decontaminate: Wipe the area with a dilute alkaline solution (e.g., 5% Na₂CO₃), followed by a final wipe with isopropanol[9].

Waste Disposal Logistics
  • Segregation is Critical: Aqueous waste containing quenched SuFEx reagents (which now contains NaF) MUST be kept strictly separated from acidic waste streams. Mixing NaF with acid will spontaneously generate lethal HF gas.

  • Labeling: Label waste containers explicitly as: "Aqueous Basic Waste - Contains Fluoride Salts and Sulfonates. DO NOT MIX WITH ACIDS."[11].

  • Incineration: Solid waste (contaminated gloves, empty vials, spill absorbents) should be sent to an approved chemical waste facility for controlled high-temperature incineration equipped with flue gas scrubbing[6][12].

G Start Methyl 3-(fluorosulfonyl)propanoate Operations PPE Don PPE: Neoprene/Nitrile, Goggles, Face Shield, FR Coat Start->PPE Hood Transfer to Fume Hood / Glovebox PPE->Hood React SuFEx Reaction (Inert Atmosphere) Hood->React Normal Ops Spill Accidental Spill Hood->Spill Incident Quench Quench Residuals (iPrOH + Aq. NaOH) React->Quench Post-Reaction SpillResp Neutralize with CaCO3 Sweep & Collect Spill->SpillResp Containment Waste Segregated Basic Waste (Contains NaF & Sulfonate) Quench->Waste SpillResp->Waste Solid/Liquid Disposal

Caption: Operational workflow for the safe handling, quenching, and spill response of fluorosulfonyl reagents.

References

  • National Institutes of Health (NIH). "Sulfur fluoride exchange - PMC." National Library of Medicine. Available at:[Link]

  • National Science Review. "Advances in the construction of diverse SuFEx linkers." Oxford Academic. Available at: [Link]

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: Sodium bis(fluorosulfonyl)imide." Kishida Chemical. Available at:[Link]

  • ResearchGate. "Synthesis and application of an alkali-clearable azo disperse dye containing a fluorosulfonyl group and analysis of its alkali-hydrolysis kinetics." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment." PMC. Available at: [Link]

  • Quaternary Ammonium Salt. "Tetrapropyl Ammonium Bis(Fluorosulfonyl)Imide Supplier." Quaternary Ammonium Salt. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.